(S)-ZINC-3573
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(3S)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-21(2)15-9-11-22(13-15)18-12-16(14-6-4-3-5-7-14)20-17-8-10-19-23(17)18/h3-8,10,12,15H,9,11,13H2,1-2H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBSPAZCFAIBJL-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-ZINC-3573: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide on the Chemical Structure, Properties, and Experimental Applications of (S)-ZINC-3573 as a Negative Control for the MRGPRX2 Receptor.
Introduction
This compound is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor, primarily expressed in mast cells and sensory neurons of primates, is implicated in a variety of physiological and pathological processes, including neurogenic inflammation, pain, and itch, as well as pseudo-allergic drug reactions. The stereospecificity of MRGPRX2 activation by the ZINC-3573 enantiomers makes the (S)-isomer an invaluable tool for researchers. It serves as an ideal negative control, enabling the precise dissection of MRGPRX2-mediated effects from off-target or non-specific interactions in cellular and biochemical assays. This guide provides a detailed overview of the chemical structure, properties, and experimental applications of this compound for professionals in drug development and biomedical research.
Chemical Structure and Properties
This compound, systematically named (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine, is a small molecule with a well-defined stereochemistry that dictates its biological inactivity at the MRGPRX2 receptor. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine |
| Synonyms | (S)-ZINC7243573 |
| Molecular Formula | C₁₈H₂₁N₅ |
| Molecular Weight | 307.39 g/mol |
| CAS Number | 2095596-11-3 |
| Appearance | White to beige powder |
| Purity | ≥98% (HPLC) |
| Solubility | DMSO: ~50 mg/mL (~162.7 mM) |
| SMILES String | CN(--INVALID-LINK--CN1C2=CC(C3=CC=CC=C3)=NC4=CC=NN24)C |
| InChI Key | XKBSPAZCFAIBJL-HNNXBMFYSA-N |
| Storage | Store at 2-8°C for short term, -20°C for long term |
Biological Inactivity and Role as a Negative Control
The primary utility of this compound lies in its lack of agonistic activity at the MRGPRX2 receptor. While its enantiomer, (R)-ZINC-3573, is a potent agonist with a reported EC₅₀ of approximately 0.74 µM for MRGPRX2, this compound displays no significant activity at concentrations up to 100 µM. This stark difference in activity provides a robust experimental control. By comparing the cellular response to the (R)- and (S)-enantiomers, researchers can confidently attribute any observed effects of (R)-ZINC-3573 to its specific interaction with the MRGPRX2 receptor.
Comparative Biological Activity:
| Compound | Target Receptor | Activity | EC₅₀ |
| (R)-ZINC-3573 | MRGPRX2 | Agonist | ~0.74 µM |
| This compound | MRGPRX2 | Inactive | >100 µM |
This probe pair is essential for validating MRGPRX2-dependent signaling and for assessing the selectivity of novel compounds targeting this receptor.
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by an agonist like (R)-ZINC-3573 initiates a downstream signaling cascade primarily through the coupling to Gαq and Gαi proteins.[1][2] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in mast cell degranulation.[3] This signaling cascade culminates in the release of histamine, β-hexosaminidase, and other pro-inflammatory mediators. The pathway highlights the importance of using this compound to ensure that observed Ca²⁺ flux and degranulation are specifically due to MRGPRX2 activation.
Experimental Protocols
The use of this compound as a negative control is critical in a variety of assays designed to study MRGPRX2 function. Below are detailed methodologies for key experiments.
β-Arrestin Recruitment Assay (PRESTO-Tango)
This assay measures ligand-induced recruitment of β-arrestin2 to the receptor, a hallmark of GPCR activation.
-
Cell Line: HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion gene.
-
Protocol:
-
Coat 384-well plates with poly-L-lysine (25 µg/mL) for 30-120 minutes at room temperature.
-
Seed HTLA cells in the coated plates.
-
Transfect cells with a plasmid encoding the MRGPRX2-Tango construct using a suitable transfection reagent (e.g., calcium phosphate precipitation).
-
After overnight incubation, replace the medium with fresh DMEM containing 1% FBS.
-
Prepare serial dilutions of (R)-ZINC-3573 and this compound. A typical concentration range would be from 10 nM to 100 µM.
-
Add the compounds to the cells and incubate overnight at 37°C.
-
The following day, remove the medium and add a luciferase substrate (e.g., Bright-Glo reagent).
-
Incubate for 20 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader. A significant increase in luminescence in response to (R)-ZINC-3573 but not this compound indicates specific MRGPRX2 activation.
-
Intracellular Calcium Mobilization Assay (FLIPR)
This assay directly measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Line: HEK-293 cells stably or transiently expressing MRGPRX2.
-
Protocol:
-
Seed MRGPRX2-expressing HEK-293 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Prepare a dye loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate for 1-2 hours at 37°C, protected from light. Washing steps are typically not required with modern kits that contain masking dyes.
-
Prepare compound plates with serial dilutions of (R)-ZINC-3573 and this compound.
-
Place both the cell and compound plates into a Fluorometric Imaging Plate Reader (FLIPR).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the compounds to the cell plate, and fluorescence will be continuously monitored for 2-3 minutes to detect changes in intracellular calcium. A rapid increase in fluorescence upon addition of (R)-ZINC-3573, with no response to this compound, confirms MRGPRX2-mediated calcium release.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of granular contents, such as the enzyme β-hexosaminidase, from mast cells upon activation.
-
Cell Line: Human mast cell line, LAD2.
-
Protocol:
-
Culture LAD2 cells in complete StemPro®-34 medium supplemented with 100 ng/mL recombinant human stem cell factor (rhSCF).
-
Plate the LAD2 cells (e.g., 5,000-10,000 cells/well) in a 96-well plate.
-
Wash the cells with an appropriate buffer (e.g., HEPES buffer with 0.04% BSA).
-
Add serial dilutions of (R)-ZINC-3573 and this compound to the cells and incubate for 30 minutes at 37°C.
-
After incubation, centrifuge the plate at low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
To measure total β-hexosaminidase content, lyse the cells in the remaining wells with a buffer containing 0.1% Triton X-100.
-
Transfer the supernatant and cell lysate samples to a new plate containing the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer.
-
Incubate for 90 minutes at 37°C.
-
Stop the reaction by adding a high pH stop solution (e.g., 0.4 M Glycine).
-
Read the absorbance at 405 nm. The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant relative to the total amount in the cell lysate. Specific degranulation should only be observed in response to (R)-ZINC-3573.
-
Logical Relationships and Experimental Workflow
The relationship between the ZINC-3573 enantiomers and their effect on MRGPRX2 is a clear example of stereospecificity in pharmacology. This relationship is fundamental to the design of controlled experiments.
A typical experimental workflow for validating a potential MRGPRX2 agonist would involve a series of assays where this compound is used as a crucial negative control at each step.
Conclusion
This compound is an indispensable research tool for the study of the MRGPRX2 receptor. Its defined chemical structure and confirmed biological inactivity make it the gold-standard negative control for its potent enantiomer, (R)-ZINC-3573. For researchers and drug development professionals, the proper use of this enantiomeric pair is crucial for generating specific, reproducible, and high-quality data, thereby advancing our understanding of MRGPRX2 in health and disease.
References
A Comprehensive Technical Guide to (S)-ZINC-3573: The Inactive Control for the MRGPRX2 Agonist Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ZINC-3573 is the inactive enantiomer of the potent and selective Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist, (R)-ZINC-3573.[1] As a stereoisomeric negative control, this compound is an indispensable tool for researchers studying the biology of MRGPRX2, a primate-exclusive receptor implicated in pain, itch, and mast cell-mediated pseudo-allergic reactions.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, its use in experimental settings, and detailed protocols for assays where it serves as a crucial control.
Chemical Properties and Data
This compound, with the CAS number 2095596-11-3 , is a synthetic small molecule that is structurally identical to its active (R)-enantiomer, differing only in its stereochemistry.[4] This subtle difference renders it largely inactive at the MRGPRX2 receptor, making it an ideal negative control to distinguish specific receptor-mediated effects from non-specific or off-target activities of (R)-ZINC-3573.[5]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2095596-11-3 | [4] |
| Molecular Formula | C₁₈H₂₁N₅ | [5] |
| Molecular Weight | 307.40 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [4] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO | [3] |
| Storage | Powder: -20°C for long-term storage | [1] |
Biological Activity
The defining characteristic of this compound is its lack of significant biological activity at the MRGPRX2 receptor, in stark contrast to its (R)-enantiomer.
| Compound | Assay | EC₅₀ | Reference |
| This compound | PRESTO-Tango | > 100 µM | [3] |
| This compound | FLIPR Calcium Assay | > 100 µM | [3] |
| (R)-ZINC-3573 | PRESTO-Tango | 740 nM | [3][6] |
| (R)-ZINC-3573 | FLIPR Calcium Assay | 1 µM | [3] |
Role in MRGPRX2 Research
The primary utility of this compound lies in its use as a negative control in experiments investigating the function of MRGPRX2. By comparing the cellular or physiological responses to (R)-ZINC-3573 with the lack of response to this compound, researchers can confidently attribute the observed effects to the specific activation of MRGPRX2.
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by agonists such as (R)-ZINC-3573 initiates a signaling cascade that is primarily coupled through Gαq and Gαi proteins.[7] This leads to the activation of downstream effector molecules, culminating in cellular responses like mast cell degranulation and the sensation of itch.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases [mdpi.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inactive Enantiomer: A Technical Guide to (S)-ZINC-3573
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Synthesis of (S)-ZINC-3573, the Stereoisomeric Negative Control for the MRGPRX2 Agonist Probe (R)-ZINC-3573.
Introduction
This compound is the inactive enantiomer of the potent and selective Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist, (R)-ZINC-3573.[1][2][3] The discovery of this stereoisomeric pair has provided the scientific community with an invaluable tool for investigating the pharmacology and physiology of MRGPRX2, a receptor implicated in pain, itch, and mast cell-mediated inflammatory responses.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its role as a negative control to validate MRGPRX2-dependent signaling.
Discovery: An In Silico Approach
The identification of the ZINC-3573 scaffold was the result of a large-scale in silico screening effort. Researchers utilized homology models of the MRGPRX2 receptor to dock millions of commercially available small molecules from the ZINC database.[3] This structure-based virtual screening approach predicted ZINC-3573 as a potential ligand for MRGPRX2. Subsequent synthesis and biological testing of the racemic mixture confirmed its activity, leading to the separation and characterization of the individual enantiomers.[3]
Biological Activity and Role as a Negative Control
This compound is characterized by its lack of significant biological activity at the MRGPRX2 receptor, in stark contrast to its (R)-enantiomer. This makes it an ideal negative control for in vitro and cellular assays.
Quantitative Biological Data
The following table summarizes the key quantitative data for both (R)-ZINC-3573 and this compound, highlighting the stereoselectivity of the MRGPRX2 receptor.
| Compound | Assay | Parameter | Value | Reference |
| (R)-ZINC-3573 | PRESTO-Tango | EC₅₀ | 740 nM | |
| This compound | PRESTO-Tango | Activity | No activity below 100 µM | [1][4] |
| (R)-ZINC-3573 | Calcium Mobilization (FLIPR) | EC₅₀ | ~1 µM | [3] |
| This compound | Calcium Mobilization (FLIPR) | Activity | No activity below 100 µM | [2] |
| (R)-ZINC-3573 | Mast Cell Degranulation | Activity | Induces degranulation | [3] |
| This compound | Mast Cell Degranulation | Activity | Does not induce degranulation | [2] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₁N₅ |
| Molecular Weight | 307.40 g/mol |
| CAS Number | 2095596-11-3 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization are provided below.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in a Buchwald-Hartwig amination reaction. The following is a representative protocol based on synthetic strategies for similar compounds.
Step 1: Synthesis of 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine
A mixture of 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine and phosphorus oxychloride is heated to reflux for several hours.[1][2] After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice and neutralized with a saturated sodium bicarbonate solution. The crude product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and purified by column chromatography to yield 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine.
Step 2: Synthesis of (S)-3-(dimethylamino)pyrrolidine
Optically pure (S)-3-(dimethylamino)pyrrolidine can be prepared from a commercially available chiral precursor, such as (S)-3-hydroxypyrrolidine. The hydroxyl group is first converted to a good leaving group, for example, by mesylation. Subsequent displacement with dimethylamine in a suitable solvent under pressure and heat yields the desired product. Purification is typically achieved by distillation or chromatography.
Step 3: Buchwald-Hartwig Amination
In a reaction vessel under an inert atmosphere (e.g., argon), 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine is dissolved in an anhydrous solvent such as toluene or dioxane. To this solution are added (S)-3-(dimethylamino)pyrrolidine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide). The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The crude this compound is then purified by column chromatography to yield the final product.
Caption: Synthetic workflow for this compound.
PRESTO-Tango GPCR Assay
The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Translocation-M Tango) assay is a high-throughput method to screen for GPCR activation by measuring β-arrestin recruitment.
-
Cell Culture and Transfection: HTLA cells, which stably express a β-arrestin2-TEV protease fusion protein and a tTA-dependent luciferase reporter, are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are plated in 384-well plates and transfected with a plasmid encoding the MRGPRX2-Tango construct.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or the positive control (R)-ZINC-3573.
-
Incubation: Plates are incubated for 12-16 hours to allow for receptor activation, β-arrestin recruitment, TEV protease cleavage, and subsequent luciferase expression.
-
Luminescence Reading: A luciferase substrate is added to the wells, and luminescence is measured using a plate reader. Data is normalized to a vehicle control.
Intracellular Calcium Release Assay (FLIPR)
This assay measures the ability of a compound to induce intracellular calcium mobilization, a hallmark of Gαq-coupled GPCR activation.
-
Cell Preparation: HEK293 cells stably expressing MRGPRX2 are seeded into 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution, often containing probenecid to prevent dye extrusion.
-
Compound Addition and Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of this compound or a control compound. Fluorescence is then monitored in real-time to detect any changes in intracellular calcium concentration.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of β-hexosaminidase, an enzyme stored in mast cell granules, as a measure of degranulation.
-
Cell Culture: LAD2 human mast cells are cultured in StemPro-34 medium supplemented with stem cell factor.
-
Compound Stimulation: Cells are washed and resuspended in a buffered salt solution. They are then stimulated with various concentrations of this compound or a positive control (e.g., (R)-ZINC-3573 or substance P) for a defined period (e.g., 30 minutes) at 37°C.
-
Quantification of Release: The cells are centrifuged, and the supernatant is collected. The amount of β-hexosaminidase in the supernatant is quantified by incubating it with a substrate (p-nitrophenyl N-acetyl-β-D-glucosaminide) and measuring the absorbance of the resulting product at 405 nm. The total cellular β-hexosaminidase content is determined by lysing the cell pellet. The percentage of degranulation is calculated as the amount of enzyme in the supernatant divided by the total cellular enzyme content.
Signaling Pathway and Experimental Logic
The activation of MRGPRX2 by an agonist like (R)-ZINC-3573 initiates a Gαq-mediated signaling cascade. This compound, being inactive, does not trigger this pathway.
Caption: Agonist vs. inactive enantiomer at MRGPRX2.
Caption: Logic of using this compound as a control.
Conclusion
This compound serves as an indispensable tool for researchers studying MRGPRX2. Its lack of agonistic activity, in contrast to its potent (R)-enantiomer, allows for the rigorous validation of MRGPRX2-mediated biological phenomena. The use of this stereoisomeric pair enables the clear distinction between specific receptor-dependent effects and potential off-target or non-specific actions of a chemical probe. This technical guide provides the necessary information for the synthesis and application of this compound as a negative control in the investigation of MRGPRX2 pharmacology and signaling.
References
(S)-ZINC-3573: A Comprehensive Technical Guide to an Inactive Enantiomer for MRGPRX2 Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of (S)-ZINC-3573, the inactive enantiomer of the potent and selective Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist, (R)-ZINC-3573. The stereospecificity of the interaction between ZINC-3573 and MRGPRX2 presents a critical tool for researchers studying the pharmacology and signaling of this receptor, which is implicated in pain, itch, and pseudo-allergic reactions.[1] This document outlines the profound differences in biological activity between the two enantiomers, details the mechanism of action of the active (R)-enantiomer, and provides comprehensive experimental protocols for assays relevant to the study of MRGPRX2 activation. The availability of this compound as a negative control is invaluable for distinguishing specific receptor-mediated effects from off-target phenomena.[2]
Introduction to ZINC-3573 and MRGPRX2
ZINC-3573 is a small molecule that has emerged as a valuable chemical probe for investigating the function of MRGPRX2, an orphan GPCR predominantly expressed in mast cells and small-diameter sensory neurons.[3] The biological activity of ZINC-3573 is stereospecific, with the (R)-enantiomer, (R)-ZINC-3573, acting as a selective agonist, while the (S)-enantiomer, this compound, is biologically inactive.[1][2][4] This enantiomeric pair provides a robust system for elucidating the specific roles of MRGPRX2 in physiological and pathophysiological processes.
Chemical Structure:
-
This compound: (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine[4]
-
(R)-ZINC-3573: (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine
Stereospecificity and Biological Activity
The profound difference in the biological activity of the ZINC-3573 enantiomers underscores the highly specific nature of the ligand-receptor interaction.
Data Summary
| Compound | Target | Assay | Activity (EC50) | Notes |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | 740 nM[5] | Potent and selective agonist. |
| MRGPRX2 | FLIPR | ~1 µM[3] | Induces intracellular calcium release. | |
| This compound | MRGPRX2 | PRESTO-Tango & FLIPR | > 100 µM[1][3][4] | Inactive enantiomer; serves as a negative control.[4] |
Mechanism of Action of (R)-ZINC-3573
(R)-ZINC-3573 selectively binds to and activates MRGPRX2. This activation triggers the coupling of heterotrimeric G proteins, primarily Gαq and Gαi, initiating downstream signaling cascades.
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by (R)-ZINC-3573 leads to the dissociation of G protein subunits. The Gαq pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium. This calcium mobilization is a key event in mast cell degranulation, resulting in the release of histamine, β-hexosaminidase, and other inflammatory mediators.[2] The Gαi pathway activation can lead to the inhibition of adenylyl cyclase, reducing cAMP levels.
Caption: MRGPRX2 signaling cascade upon activation by (R)-ZINC-3573.
Experimental Protocols
The following protocols are provided as a guide for researchers investigating the activity of ZINC-3573 enantiomers.
PRESTO-Tango Assay for GPCR Activation
This assay measures β-arrestin recruitment to an activated GPCR, providing a readout of receptor activation.
Workflow:
Caption: Workflow for the PRESTO-Tango β-arrestin recruitment assay.
Methodology:
-
Cell Culture: Maintain HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein, in DMEM supplemented with 10% FBS, puromycin, and hygromycin B.
-
Transfection: Plate HTLA cells and transfect them with a plasmid encoding the MRGPRX2-Tango construct using a suitable transfection reagent.
-
Compound Addition: 24 hours post-transfection, add serial dilutions of (R)-ZINC-3573 or this compound to the cells.
-
Incubation: Incubate the plates for 12-16 hours at 37°C.
-
Luminescence Reading: Measure the luciferase activity using a luminometer. Increased luminescence indicates β-arrestin recruitment and, consequently, receptor activation.
FLIPR Calcium Assay
This assay measures changes in intracellular calcium concentration upon GPCR activation.
Methodology:
-
Cell Plating: Plate human mast cells (e.g., LAD2) or HEK293 cells stably expressing MRGPRX2 in black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM or a FLIPR Calcium Assay Kit) in a buffer containing probenecid (to prevent dye leakage) for 1-2 hours at 37°C.[6]
-
Compound Preparation: Prepare serial dilutions of (R)-ZINC-3573 and this compound in an appropriate assay buffer.
-
Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) instrument to add the compounds to the cells and simultaneously measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
β-Hexosaminidase Degranulation Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.
Methodology:
-
Cell Culture: Culture LAD2 human mast cells in StemPro-34 medium supplemented with stem cell factor (SCF).
-
Cell Stimulation: Wash the cells and resuspend them in a buffered salt solution. Add various concentrations of (R)-ZINC-3573 or this compound and incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.
-
Enzyme Assay:
-
Add an aliquot of the supernatant to a solution containing the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer.
-
Incubate the reaction for 60-90 minutes at 37°C.
-
Stop the reaction by adding a high pH stop solution (e.g., sodium carbonate buffer).
-
Measure the absorbance of the product at 405 nm.
-
-
Data Analysis: Express the amount of β-hexosaminidase released as a percentage of the total cellular content (determined by lysing a parallel set of cells with a detergent like Triton X-100).
Conclusion
The enantiomeric pair of ZINC-3573, with the potent agonist (R)-ZINC-3573 and its inactive counterpart this compound, represents an indispensable toolset for the pharmacological investigation of MRGPRX2. The use of this compound as a negative control is crucial for validating that the observed biological effects of (R)-ZINC-3573 are indeed mediated by MRGPRX2. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize this chemical probe pair in their studies of MRGPRX2-mediated signaling and its role in human health and disease.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. eubopen.org [eubopen.org]
- 4. researchgate.net [researchgate.net]
- 5. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
The Inert Nature of (S)-ZINC-3573: A Technical Overview of its Role as a Negative Control for the MRGPRX2 Agonist, (R)-ZINC-3573
(S)-ZINC-3573 serves as the inactive enantiomer to its biologically active counterpart, (R)-ZINC-3573, and as such, does not have a specific biological target. Instead, it is a critical tool for researchers as a negative control in studies involving (R)-ZINC-3573. The active form, (R)-ZINC-3573, is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] This receptor is primarily expressed in mast cells and small-diameter neurons in the dorsal root and trigeminal ganglia.[4] MRGPRX2 is implicated in a variety of physiological and pathological processes, including pseudo-allergic reactions, neurogenic inflammation, pain, and itch.[4] Due to its lack of significant biological activity, this compound is invaluable for distinguishing specific MRGPRX2-mediated effects of (R)-ZINC-3573 from any potential off-target or non-specific interactions.[3]
Comparative Biological Activity
The stark contrast in the biological activity between the two enantiomers is evident in their half-maximal effective concentrations (EC50) across various functional assays. This compound consistently demonstrates negligible activity at concentrations where (R)-ZINC-3573 is highly effective.
| Compound | Assay | Target | EC50 |
| (R)-ZINC-3573 | PRESTO-Tango | MRGPRX2 | 740 nM[4] |
| This compound | PRESTO-Tango | MRGPRX2 | > 100 µM[4] |
| (R)-ZINC-3573 | FLIPR Assay | MRGPRX2 | 1 µM[4] |
| This compound | FLIPR Assay | MRGPRX2 | > 100 µM[4] |
Experimental Protocols
To validate the activity of (R)-ZINC-3573 and the inactivity of this compound, several key in vitro experiments are employed. These assays are designed to measure different aspects of MRGPRX2 activation, from receptor-proximal events to downstream cellular responses.
PRESTO-Tango Assay for β-Arrestin Recruitment
The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional Activation following Arrestin Translocation) assay is a high-throughput method to measure G protein-coupled receptor (GPCR) activation by quantifying the recruitment of β-arrestin2.
Principle: Upon ligand binding and receptor activation, β-arrestin2 is recruited to the GPCR. In the Tango assay format, the GPCR is fused to a TEV (Tobacco Etch Virus) protease cleavage site, and β-arrestin2 is fused to the TEV protease. The recruitment of the β-arrestin2-TEV fusion protein to the receptor leads to the cleavage of a transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase.
Methodology:
-
Cell Culture and Transfection: HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion gene, are cultured in DMEM supplemented with 10% FBS, penicillin-streptomycin, puromycin, and hygromycin B.[5] The cells are plated in 384-well plates pre-coated with poly-L-lysine.[6][7]
-
GPCR Expression: The HTLA cells are then transfected with plasmids encoding the MRGPRX2 receptor.[5]
-
Compound Stimulation: Following an overnight incubation to allow for receptor expression, the cell culture medium is replaced with fresh DMEM containing 1% FBS. The test compounds, (R)-ZINC-3573 and this compound, are prepared at various concentrations and added to the wells.[5]
-
Incubation: The plates are incubated overnight at 37°C to allow for β-arrestin2 recruitment, subsequent reporter gene transcription, and luciferase expression.[5]
-
Luminescence Reading: The following day, the medium is removed, and a luciferase substrate (e.g., Bright-Glo reagent) is added to each well.[5] After a 20-minute incubation at room temperature in the dark, the luminescence is measured using a plate reader.[5]
FLIPR Calcium Assay
The Fluorometric Imaging Plate Reader (FLIPR) calcium assay is used to measure changes in intracellular calcium concentrations upon GPCR activation. MRGPRX2 is known to couple to Gαq, which activates phospholipase C, leading to an increase in intracellular calcium.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. When the receptor is activated by an agonist, intracellular calcium levels rise, causing an increase in the fluorescence intensity of the dye. The FLIPR instrument detects these changes in real-time.
Methodology:
-
Cell Plating: Cells expressing MRGPRX2 (e.g., LAD2 mast cells or a recombinant cell line) are plated in 96- or 384-well black-wall, clear-bottom microplates and incubated overnight.[8][9]
-
Dye Loading: The cell culture medium is removed, and a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit) is added to each well.[8][9] The plates are then incubated for approximately one to two hours at 37°C to allow the dye to enter the cells and be cleaved into its active form.[8][9]
-
Compound Preparation: (R)-ZINC-3573 and this compound are prepared in an appropriate assay buffer in a separate compound plate.
-
Fluorescence Measurement: The cell plate and compound plate are placed in the FLIPR instrument. The instrument adds the compounds to the cells and simultaneously measures the fluorescence intensity at sub-second intervals.[1] An increase in fluorescence indicates a rise in intracellular calcium.
Mast Cell Degranulation Assay
Activation of MRGPRX2 on mast cells triggers their degranulation, releasing histamine and other inflammatory mediators. This can be quantified by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules.
Principle: The amount of β-hexosaminidase released into the cell supernatant is proportional to the extent of degranulation. Its activity is measured using a colorimetric substrate.
Methodology:
-
Cell Culture: The human mast cell line LAD2 is cultured in StemPro-34 medium supplemented with recombinant human stem cell factor (rhSCF).[10][11]
-
Cell Plating and Stimulation: The LAD2 cells are washed and resuspended in a buffered salt solution (e.g., HEPES buffer).[12][13] The cells are then plated in a 96-well plate. (R)-ZINC-3573 and this compound are added at various concentrations, and the plate is incubated at 37°C for 20-30 minutes.[12][13]
-
Supernatant Collection: The plate is centrifuged to pellet the cells, and the supernatant, containing the released β-hexosaminidase, is collected.[12][13]
-
Enzymatic Reaction: A portion of the supernatant is transferred to a new plate. A substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) is added.[12] The plate is incubated at 37°C for 90 minutes.[12][13]
-
Absorbance Reading: The reaction is stopped by adding a high pH buffer, and the absorbance is read at 405 nm. The percentage of degranulation is calculated by comparing the absorbance of the stimulated samples to that of cells lysed with Triton X-100 (total release).[12]
MRGPRX2 Signaling Pathway
The activation of MRGPRX2 by an agonist like (R)-ZINC-3573 initiates a cascade of intracellular signaling events. This receptor is known to couple to multiple G protein families, primarily Gαq and Gαi.
-
Gαq Pathway: Upon activation, the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key trigger for mast cell degranulation.
-
Gαi Pathway: The activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can further potentiate the degranulation response.
-
Downstream Effectors: These initial signaling events can activate downstream pathways, such as the MAPK and NF-κB pathways, which are involved in the synthesis and release of various cytokines and chemokines.[14] Recent studies also suggest a role for the Lysyl-tRNA synthetase (LysRS) and microphthalmia-associated transcription factor (MITF) pathway in MRGPRX2-mediated mast cell responses.[15][16]
References
- 1. unitedrelay.org [unitedrelay.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. eubopen.org [eubopen.org]
- 5. 4.10. PRESTO-Tango GPCRome Screen [bio-protocol.org]
- 6. youtube.com [youtube.com]
- 7. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Interaction of (S)-ZINC-3573 and its Active Enantiomer with MRGPRX2
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a primate-exclusive receptor primarily expressed on mast cells and small-diameter sensory neurons. It has emerged as a key player in mediating pseudo-allergic reactions to a variety of cationic drugs and endogenous peptides, as well as being implicated in neurogenic inflammation, pain, and itch. The identification of selective modulators for MRGPRX2 is crucial for both dissecting its physiological functions and for developing novel therapeutics. This technical guide focuses on the interaction between MRGPRX2 and the small molecule probe (R)-ZINC-3573, a selective agonist, and its inactive enantiomer, this compound, which serves as an essential negative control.
Core Interaction: (R)-ZINC-3573 as a Selective MRGPRX2 Agonist
(R)-ZINC-3573 is a potent and selective agonist of MRGPRX2.[1] In contrast, its stereoisomer, this compound, is inactive at concentrations up to 100 µM, making the pair an ideal tool for investigating MRGPRX2-specific effects.[2][3] The activation of MRGPRX2 by (R)-ZINC-3573 is initiated by its binding to a negatively charged pocket within the receptor.
Binding and Activation Mechanism
Structural studies have revealed that (R)-ZINC-3573 binds to a specific sub-pocket within the MRGPRX2 receptor.[4] The N-dimethyl moiety of (R)-ZINC-3573 inserts into a cavity and forms ionic interactions with two key acidic residues, D184^5.38 and E164^4.60.[5] This charge interaction is a critical determinant for receptor activation.[4] Unlike larger peptide agonists that may occupy multiple sub-pockets, the smaller molecule (R)-ZINC-3573 binds exclusively to this primary sub-pocket.[4][5] This binding event triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of the ZINC-3573 enantiomers with MRGPRX2.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | EC50 | 740 nM | [1][6] |
| MRGPRX2 | FLIPR (Calcium Mobilization) | EC50 | 1 µM | [6] | |
| This compound | MRGPRX2 | PRESTO-Tango / FLIPR | Activity | Negligible below 100 µM | [2][3] |
Signaling Pathways
Upon activation by (R)-ZINC-3573, MRGPRX2 couples to multiple G protein families, with robust coupling observed for both Gq and Gi pathways.[5] This dual coupling leads to the initiation of distinct downstream signaling cascades. Gq activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in mast cell degranulation.[7] The Gi pathway, on the other hand, is often associated with the inhibition of adenylyl cyclase.
MRGPRX2 Signaling Cascade
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of MRGPRX2 modulation. Below are methodologies for key assays used to characterize the interaction of compounds like (R)-ZINC-3573 with MRGPRX2.
Calcium Mobilization Assay (FLIPR)
This assay is a common method to assess Gq-mediated signaling.
-
Cell Culture: HEK293 cells stably expressing MRGPRX2 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution and incubated in the dark.
-
Compound Preparation: Serial dilutions of test compounds, including (R)-ZINC-3573 and this compound, are prepared.
-
FLIPR Measurement: The cell plate and compound plate are placed into a FLIPR (Fluorometric Imaging Plate Reader) instrument. Baseline fluorescence is measured before the automated addition of compounds.
-
Data Acquisition: Fluorescence changes, indicative of intracellular calcium concentration changes, are monitored in real-time after compound addition.
-
Data Analysis: The increase in fluorescence is used to determine agonist activity and calculate parameters like EC50.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay directly measures a key physiological response of mast cells.
-
Cell Culture: A human mast cell line, such as LAD2, which endogenously expresses MRGPRX2, is used.[7]
-
Cell Stimulation: Cells are washed and resuspended in a buffered solution. They are then stimulated with various concentrations of the test agonist (e.g., (R)-ZINC-3573) for a defined period (e.g., 30 minutes) at 37°C.[1]
-
Sample Collection: The reaction is stopped by placing the cells on ice. The supernatant is collected after centrifugation.
-
Enzyme Assay: The β-hexosaminidase activity in the supernatant is measured by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and incubating.
-
Quantification: The reaction is stopped, and the absorbance is read on a plate reader. The percentage of degranulation is calculated relative to total β-hexosaminidase content (determined by lysing a parallel set of cells).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for identifying and characterizing selective MRGPRX2 modulators.
MRGPRX2 Modulator Workflow
Conclusion
The probe pair of (R)-ZINC-3573 and this compound provides an invaluable toolset for the scientific community to investigate the roles of MRGPRX2 in health and disease.[2][8] The selective agonism of the (R)-enantiomer, contrasted with the inactivity of the (S)-form, allows for precise, internally controlled experiments. Understanding the specific binding interactions, the resulting signaling cascades, and the appropriate experimental methodologies is fundamental for any research or drug development program targeting this important receptor. This guide provides a foundational overview to facilitate such endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (S)-ZINC-3573
Introduction
This compound is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] As an essentially inactive stereoisomer, this compound serves as an ideal negative control in experimental settings to differentiate specific MRGPRX2-mediated effects from non-specific or off-target activities of its active counterpart.[1][2] This guide provides a comprehensive overview of the molecular and pharmacological characteristics of this compound, detailed experimental protocols for its use, and an exploration of the MRGPRX2 signaling pathway it helps to elucidate.
Molecular Profile
This compound, with the chemical name (S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine, is a small molecule probe. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 307.39 g/mol |
| Chemical Formula | C₁₈H₂₁N₅ |
| CAS Number | 2095596-11-3 |
| Synonyms | (S)-ZINC7243573 |
| Biological Activity | Inactive enantiomer/negative control for MRGPRX2 |
(Data sourced from Sigma-Aldrich product information)
Pharmacological Data
The utility of this compound as a negative control is underscored by its negligible activity at the MRGPRX2 receptor, especially when compared to the potent agonism of (R)-ZINC-3573. This stereochemical pair provides a robust system for validating MRGPRX2-dependent signaling.
| Assay | (R)-ZINC-3573 (Agonist) | This compound (Inactive Control) |
| PRESTO-Tango EC₅₀ | 740 nM | > 100 µM |
| FLIPR EC₅₀ | 1 µM | > 100 µM |
| Mast Cell Degranulation | Promotes degranulation | No degranulation observed |
| Intracellular Ca²⁺ Release | Induces Ca²⁺ release | No Ca²⁺ release observed |
(Data compiled from Lansu et al., 2017 and EUbOPEN chemical probe information)[2][4]
The active enantiomer, (R)-ZINC-3573, was found to be highly selective for MRGPRX2, showing minimal activity against a panel of 315 other G protein-coupled receptors (GPCRs) and 97 representative kinases.[2][5] this compound is presumed to share this high selectivity, though its inactivity at MRGPRX2 is its primary experimental characteristic.
Experimental Protocols
The following are generalized methodologies for key experiments involving this compound as a negative control. These are based on the protocols described in the foundational study by Lansu et al. (2017).
1. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
-
Cell Line: HEK-T cells expressing MRGPRX2.
-
Methodology:
-
Cells are seeded in 96-well plates and incubated overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
The fluorescent baseline is measured using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
This compound or (R)-ZINC-3573 is added at various concentrations.
-
Changes in fluorescence, corresponding to intracellular calcium levels, are monitored in real-time.
-
-
Expected Outcome: (R)-ZINC-3573 will induce a dose-dependent increase in fluorescence, while this compound will show no significant change from the baseline at concentrations up to 100 µM.[1][2]
2. Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of granular contents from mast cells upon activation.
-
Cell Line: Human mast cell line LAD2, which endogenously expresses MRGPRX2.[2]
-
Methodology:
-
LAD2 cells are washed and resuspended in a buffered salt solution.
-
The cells are then incubated with varying concentrations of this compound or (R)-ZINC-3573 for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped by centrifugation.
-
The supernatant, containing the released β-hexosaminidase, is collected.
-
The enzymatic activity in the supernatant is measured by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.
-
-
Expected Outcome: (R)-ZINC-3573 will stimulate a significant release of β-hexosaminidase, whereas this compound will not induce degranulation.[2][6]
Experimental Workflow Diagram
Caption: A generalized workflow for using this compound as a negative control.
MRGPRX2 Signaling Pathway
The activation of MRGPRX2 by agonists like (R)-ZINC-3573 initiates a cascade of intracellular events. Understanding this pathway is crucial for interpreting experimental results. MRGPRX2 is primarily coupled to Gαq proteins.
Caption: The canonical Gαq-mediated signaling pathway of MRGPRX2.
Upon agonist binding, the activated Gαq subunit stimulates phospholipase Cβ (PLCβ).[7] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.[8] This calcium influx, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the degranulation of mast cells and the release of histamine and other inflammatory mediators.[8][9]
This compound is an indispensable tool for the specific investigation of MRGPRX2 biology. Its confirmed lack of activity, in stark contrast to its potent enantiomer (R)-ZINC-3573, allows researchers to confidently attribute observed cellular responses to the activation of the MRGPRX2 receptor. The use of this stereoisomeric pair is a rigorous approach to validate findings in studies related to itch, pain, and pseudo-allergic drug reactions mediated by this primate-exclusive receptor.
References
- 1. medkoo.com [medkoo.com]
- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eubopen.org [eubopen.org]
- 5. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Design and Stereochemical Inactivity of (S)-ZINC-3573: A Technical Guide to the Discovery of a Selective MRGPRX2 Probe Pair
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the computational design and subsequent experimental validation that led to the identification of the potent and selective Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist, (R)-ZINC-3573, and its functionally inactive enantiomer, (S)-ZINC-3573. This stereoisomeric pair provides a valuable toolset for investigating the pharmacology and physiological roles of MRGPRX2, a receptor implicated in pain, itch, and pseudo-allergic reactions.[1][2][3]
The discovery process leveraged a large-scale in silico screening approach to identify novel small-molecule ligands for MRGPRX2, an orphan GPCR. The primary focus of the design was the identification of an agonist, which was ultimately determined to be the (R)-enantiomer. The (S)-enantiomer, this compound, serves as a crucial negative control for delineating specific MRGPRX2-mediated effects from off-target activities.[3][4]
Computational Drug Discovery Workflow
The identification of ZINC-3573 was achieved through a multi-step in silico process that began with the screening of a large chemical library against a homology model of the MRGPRX2 receptor. This was followed by experimental validation to confirm the activity and selectivity of the identified hit.
Homology Modeling and Virtual Screening
A homology model of the MRGPRX2 receptor was constructed and validated using mutagenesis data from known opioid ligands that were found to activate the receptor.[1][2] Subsequently, a virtual screening campaign was conducted by docking approximately 4 million small molecules from the ZINC database into the predicted binding site of the MRGPRX2 model.[1][2] This large-scale docking effort identified ZINC-3573 as a promising candidate with a predicted high affinity for the receptor.
Stereospecific Activity of ZINC-3573 Enantiomers
Following its in silico identification, ZINC-3573 was synthesized and its enantiomers were separated and tested for activity at MRGPRX2. Experimental validation revealed a clear stereospecificity, with (R)-ZINC-3573 acting as a potent agonist and this compound being essentially inactive.[1]
Quantitative Activity Data
The functional activity of both enantiomers was quantified using various in vitro and cell-based assays. The half-maximal effective concentration (EC50) values from these assays highlight the significant difference in potency between the two stereoisomers.
| Compound | Assay Type | Target | EC50 |
| (R)-ZINC-3573 | PRESTO-Tango | MRGPRX2 | 740 nM[5][6][7] |
| FLIPR | MRGPRX2 | 1 µM[6] | |
| This compound | PRESTO-Tango | MRGPRX2 | > 100 µM[6] |
| FLIPR | MRGPRX2 | > 100 µM[6] |
Selectivity Profile
To confirm the selectivity of the active enantiomer, (R)-ZINC-3573 was screened against a broad panel of other G protein-coupled receptors and kinases. The results demonstrated high selectivity for MRGPRX2.
| Compound | Screening Panel | Number of Targets | Activity |
| (R)-ZINC-3573 | PRESTO-Tango GPCRome | 315 GPCRs | No significant agonism[1] |
| DiscoverX KINOMEscan | 97 Kinases | Little activity[1] | |
| This compound | PRESTO-Tango GPCRome | 315 GPCRs | No significant agonism[1] |
MRGPRX2 Signaling Pathway
MRGPRX2 is known to couple to the Gαq subunit of heterotrimeric G proteins.[1] Activation of MRGPRX2 by an agonist such as (R)-ZINC-3573 initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, activates downstream effector proteins, ultimately leading to cellular responses such as mast cell degranulation.[1][2]
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the activity of the ZINC-3573 enantiomers.
PRESTO-Tango GPCR Assay
This is a high-throughput screening assay that measures ligand-induced receptor activation by monitoring the recruitment of β-arrestin to the receptor. HTLA cells, which are engineered to express the target GPCR and a β-arrestin-TEV protease fusion protein, are treated with the test compound. Receptor activation leads to β-arrestin recruitment, TEV protease cleavage of a reporter construct, and subsequent expression of luciferase, which is measured as a luminescent signal. Concentration-response curves are generated to determine the EC50 of the compound.[6]
FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay
This cell-based assay measures changes in intracellular calcium concentration upon receptor activation. Cells expressing the target receptor (MRGPRX2) are loaded with a calcium-sensitive fluorescent dye. The addition of an agonist triggers Gq-mediated signaling, leading to an increase in intracellular calcium, which is detected as an increase in fluorescence intensity by the FLIPR instrument. This allows for the real-time monitoring of receptor activation and the determination of agonist potency (EC50).[6]
Mast Cell Degranulation Assay
Primary human mast cells or a human mast cell line (e.g., LAD2) are used to assess the physiological response to MRGPRX2 activation.[1][7] Cells are incubated with the test compound, and the extent of degranulation is quantified by measuring the release of β-hexosaminidase, a granular enzyme, into the supernatant. The amount of released enzyme is determined using a colorimetric substrate, and the results are expressed as a percentage of the total cellular β-hexosaminidase content.[7]
Conclusion
The in silico design and subsequent experimental characterization of ZINC-3573 have provided a valuable chemical probe pair for the study of MRGPRX2. While the computational efforts were aimed at identifying a potent agonist, the discovery that the activity resides in the (R)-enantiomer, with the (S)-enantiomer being inactive, was a critical finding. This compound serves as an ideal negative control, enabling researchers to confidently attribute observed biological effects to the specific activation of MRGPRX2 by (R)-ZINC-3573. This work underscores the power of combining computational and experimental approaches in modern drug discovery and chemical biology.
References
- 1. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. abmole.com [abmole.com]
- 6. eubopen.org [eubopen.org]
- 7. medchemexpress.com [medchemexpress.com]
The Role of (S)-ZINC-3573 as a Negative Control in the Study of Primate-Exclusive Receptor MRGPRX2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a primate-exclusive receptor primarily expressed on mast cells and sensory neurons.[1] It has emerged as a critical player in a variety of physiological and pathological processes, including host defense, inflammation, pain, and drug-induced hypersensitivity reactions. The study of MRGPRX2 has been significantly advanced by the discovery of specific molecular probes. This guide focuses on the pivotal role of (S)-ZINC-3573, the inactive enantiomer of the potent MRGPRX2 agonist (R)-ZINC-3573, in elucidating the function of this intriguing receptor. The use of this stereoisomeric pair allows for rigorous, internally controlled experiments to distinguish specific receptor-mediated effects from off-target phenomena.[2][3]
Quantitative Data Summary
The differential activity of the (R) and (S) enantiomers of ZINC-3573 on the MRGPRX2 receptor is a cornerstone of their utility as a probe pair. The following tables summarize the key quantitative data from various in vitro assays.
| Compound | Target | Assay | Parameter | Value | Reference |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | EC50 | 740 nM | [1][4][5] |
| This compound | MRGPRX2 | PRESTO-Tango | EC50 | > 100 µM | [1] |
| (R)-ZINC-3573 | MRGPRX2 | FLIPR (Calcium Mobilization) | EC50 | 1 µM | [1] |
| This compound | MRGPRX2 | FLIPR (Calcium Mobilization) | Activity | Negligible below 100 µM | [2][3] |
| (R)-ZINC-3573 | >350 other GPCRs | Various | Activity | Selective for MRGPRX2 | [6] |
Table 1: Comparative Activity of ZINC-3573 Enantiomers on MRGPRX2. This table highlights the significant difference in potency between the two enantiomers, with (R)-ZINC-3573 being a potent agonist and this compound showing no significant activity at concentrations up to 100 µM.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of this compound and its active counterpart.
PRESTO-Tango β-Arrestin Recruitment Assay
This assay is used to quantify ligand-induced recruitment of β-arrestin to the MRGPRX2 receptor, a hallmark of G protein-coupled receptor (GPCR) activation.
Principle: The assay utilizes a modified GPCR (MRGPRX2-Tango) that contains a C-terminal TEV protease cleavage site followed by a transcription factor. Ligand-induced activation of the receptor leads to the recruitment of a β-arrestin-TEV protease fusion protein. The proximity of the protease to the receptor results in cleavage of the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase. The luminescence signal is proportional to the extent of β-arrestin recruitment.[7][8]
Protocol:
-
Cell Culture and Transfection:
-
Culture HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.[7]
-
Seed HTLA cells into 384-well plates pre-coated with poly-L-lysine.[8]
-
Transfect the cells with the MRGPRX2-Tango plasmid construct using a suitable transfection reagent.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and (R)-ZINC-3573 in assay buffer.
-
Add the compounds to the transfected cells and incubate for 16-24 hours at 37°C.[8]
-
-
Signal Detection:
-
After incubation, add a luciferase substrate solution (e.g., Bright-Glo) to each well.
-
Measure luminescence using a plate reader.
-
Data is typically normalized to a positive control (e.g., a known MRGPRX2 agonist) and a vehicle control.
-
FLIPR Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following MRGPRX2 activation.
Principle: MRGPRX2 couples to Gq proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.[9]
Protocol:
-
Cell Preparation:
-
Dye Loading:
-
Compound Addition and Signal Reading:
-
Prepare serial dilutions of this compound and (R)-ZINC-3573.
-
Use a FLIPR (Fluorometric Imaging Plate Reader) instrument to add the compounds to the wells and simultaneously measure the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of granular contents from mast cells upon activation.
Principle: Mast cell granules contain various pre-formed mediators, including the enzyme β-hexosaminidase. Upon activation, these granules fuse with the plasma membrane and release their contents into the extracellular space. The amount of β-hexosaminidase released into the supernatant is a measure of degranulation.[12]
Protocol:
-
Cell Culture:
-
Culture a human mast cell line, such as LAD2, in appropriate media.[6]
-
-
Cell Stimulation:
-
Wash the mast cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer).
-
Incubate the cells with various concentrations of this compound or (R)-ZINC-3573 for a defined period (e.g., 30 minutes) at 37°C.[12]
-
-
Quantification of β-Hexosaminidase Release:
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant, which contains the released β-hexosaminidase.
-
To measure the total cellular β-hexosaminidase, lyse a separate aliquot of cells with a detergent like Triton X-100.
-
Incubate the supernatant and the cell lysate with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[12]
-
The enzyme will cleave the substrate, producing a colored product that can be quantified by measuring its absorbance at a specific wavelength (e.g., 405 nm).
-
The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total cellular β-hexosaminidase.
-
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication. The following diagrams were generated using Graphviz (DOT language).
MRGPRX2 Signaling Cascade.
The diagram above illustrates the signaling pathway initiated by the activation of MRGPRX2 by its agonist (R)-ZINC-3573. This leads to the activation of both Gq and Gi pathways, culminating in intracellular calcium release and mast cell degranulation. This compound, being inactive, does not trigger this cascade.
General Experimental Workflow.
This flowchart outlines a typical experimental workflow for characterizing the activity of compounds like this compound and (R)-ZINC-3573 on MRGPRX2. It encompasses the initial preparation of cells and compounds, followed by the execution of functional assays and concluding with data analysis and interpretation.
Conclusion
The enantiomeric pair of this compound and (R)-ZINC-3573 provides an invaluable toolset for the investigation of the primate-exclusive receptor MRGPRX2. The profound difference in their biological activity allows for well-controlled studies to dissect the specific roles of MRGPRX2 in health and disease. The use of this compound as a negative control is essential for validating that the observed effects of (R)-ZINC-3573 are indeed mediated by MRGPRX2 and not due to non-specific interactions. This rigorous approach is fundamental for advancing our understanding of MRGPRX2 biology and for the development of novel therapeutics targeting this receptor.
References
- 1. eubopen.org [eubopen.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (R)-ZINC-3573 - MedChem Express [bioscience.co.uk]
- 6. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 7. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 8. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. genscript.com [genscript.com]
- 12. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-ZINC-3573 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (S)-ZINC-3573 as a negative control in cell culture experiments, particularly in the context of studying the Mas-related G protein-coupled receptor X2 (MRGPRX2). Detailed protocols for relevant cell lines and functional assays are included to ensure robust and reproducible results.
Introduction
This compound is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist of MRGPRX2.[1][2] Due to its stereochemical properties, this compound exhibits negligible activity at the MRGPRX2 receptor, making it an ideal negative control for in vitro and cell-based assays.[2] The use of this enantiomeric pair allows researchers to distinguish between specific MRGPRX2-mediated effects and any non-specific or off-target activities of the compound scaffold.[1][2]
MRGPRX2 is a primate-specific receptor expressed predominantly on mast cells and sensory neurons.[3][4] It is implicated in inflammatory responses, itch, and pseudo-allergic reactions.[3] The activation of MRGPRX2 by various ligands, including neuropeptides and certain small molecules, leads to G protein-mediated signaling, resulting in intracellular calcium mobilization and cellular degranulation.[4][5][6]
Data Presentation
The following table summarizes the key quantitative data for (R)-ZINC-3573 and its inactive control, this compound, from various cellular assays.
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | - | EC50 | 740 nM | [3] |
| MRGPRX2 | FLIPR | - | EC50 | 1 µM | [3] | |
| MRGPRX2 | Calcium Mobilization | LAD2 Mast Cells | - | Induces | [3][6] | |
| MRGPRX2 | Degranulation | LAD2 Mast Cells | - | Induces | [3][6] | |
| This compound | MRGPRX2 | PRESTO-Tango | - | EC50 | > 100 µM | [3] |
| MRGPRX2 | FLIPR | - | EC50 | > 100 µM | [3] | |
| MRGPRX2 | Calcium Mobilization | - | - | No activity | [2] | |
| MRGPRX2 | Degranulation | - | - | No activity | [2] |
Experimental Protocols
Cell Culture Protocols
1. HEK293T Cell Culture
HEK293T cells are a derivative of the HEK293 cell line and are commonly used for transient expression of receptors like MRGPRX2.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate at a desired density (e.g., 1:5 to 1:10 split ratio).
-
2. RBL-2H3 Cell Culture
RBL-2H3 is a rat basophilic leukemia cell line often used as a model for mast cells. For studying human MRGPRX2, these cells need to be transfected to express the receptor.
-
Growth Medium: Minimum Essential Medium (MEM) with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate the medium and wash with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Add complete growth medium to inactivate trypsin and collect the cells.
-
Centrifuge, resuspend, and re-plate at a 1:4 to 1:8 split ratio.
-
3. LAD2 Human Mast Cell Culture
LAD2 cells are a human mast cell line that endogenously expresses MRGPRX2.
-
Growth Medium: StemPro-34 SFM supplemented with 100 ng/mL recombinant human Stem Cell Factor (SCF), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintenance: LAD2 cells are suspension cells. To maintain the culture, add fresh medium with SCF every 3-4 days to keep the cell density between 0.5 x 10^5 and 5 x 10^5 cells/mL.
Functional Assay Protocol: Calcium Mobilization Assay
This protocol describes how to measure intracellular calcium mobilization in HEK293T cells transiently expressing MRGPRX2, using this compound as a negative control.
Materials:
-
HEK293T cells
-
MRGPRX2 expression plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
(R)-ZINC-3573 (positive control)
-
This compound (negative control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 40,000-50,000 cells/well.
-
After 24 hours, transfect the cells with the MRGPRX2 expression plasmid according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS. Add 100 µL of HBSS to each well.
-
-
Compound Preparation:
-
Prepare stock solutions of (R)-ZINC-3573 and this compound in DMSO.
-
Prepare a dilution series of both compounds in HBSS. Ensure the final DMSO concentration is below 0.1%.
-
Include a vehicle control (HBSS with the same final DMSO concentration).
-
-
Fluorescence Measurement:
-
Place the 96-well plate in the fluorescence plate reader.
-
Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the compound solutions ((R)-ZINC-3573, this compound, or vehicle) into the respective wells.
-
Continue recording the fluorescence for an additional 2-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the baseline fluorescence (ΔF/F0).
-
Plot the normalized response against the compound concentration to generate dose-response curves.
-
The results should demonstrate a dose-dependent increase in intracellular calcium with (R)-ZINC-3573, while this compound should show no significant response compared to the vehicle control.
-
Visualizations
References
Application Notes and Protocols for (S)-ZINC-3573 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (S)-ZINC-3573 as a negative control in experiments targeting the Mas-related G protein-coupled receptor X2 (MRGPRX2). The proper use of this inactive enantiomer is critical for validating on-target effects of its active counterpart, (R)-ZINC-3573, and for distinguishing specific receptor-mediated signaling from non-specific or off-target phenomena.
Introduction to (R/S)-ZINC-3573 Probe Pair
(R)-ZINC-3573 is a selective and potent agonist of MRGPRX2, a receptor implicated in physiological processes such as itch, pain, and neurogenic inflammation, as well as in pseudo-allergic drug reactions.[1][2][3][4][5] Its enantiomer, this compound, is biologically inactive at MRGPRX2 at concentrations up to 100 µM, making it an ideal negative control.[1][6][7][8] This stereoisomeric pair allows researchers to dissect the specific contributions of MRGPRX2 activation in cellular and physiological responses.[1][2]
Key Applications
The primary application of this compound is to serve as a negative control alongside its active (R)-enantiomer in a variety of in vitro and cellular assays. This allows for the confident attribution of an observed biological effect to the activation of MRGPRX2. Key experimental areas include:
-
Pharmacological Assays: To confirm that the observed effects of (R)-ZINC-3573 are due to its specific interaction with MRGPRX2 and not due to non-specific compound activities.[1][8]
-
Signal Transduction Studies: To investigate the downstream signaling pathways activated by MRGPRX2, such as Gαq-mediated calcium mobilization.
-
Cell-Based Functional Assays: To validate the role of MRGPRX2 in cellular functions like mast cell degranulation.[1][8]
-
High-Throughput Screening: To identify and validate novel MRGPRX2 modulators by differentiating true hits from false positives.
Data Presentation
The following tables summarize the quantitative data for the (R)- and (S)-enantiomers of ZINC-3573, highlighting their differential activity on MRGPRX2.
Table 1: In Vitro Activity at MRGPRX2
| Compound | Assay Type | Target | EC50 | Reference |
| (R)-ZINC-3573 | PRESTO-Tango | MRGPRX2 | 740 nM | [9] |
| This compound | PRESTO-Tango | MRGPRX2 | > 100 µM | [9] |
| (R)-ZINC-3573 | FLIPR Calcium Assay | MRGPRX2 | 1 µM | [9] |
| This compound | FLIPR Calcium Assay | MRGPRX2 | > 100 µM | [9] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Activity | Reference |
| (R)-ZINC-3573 | LAD2 Mast Cells | Degranulation | β-hexosaminidase release | Induces degranulation | [5][9] |
| This compound | LAD2 Mast Cells | Degranulation | β-hexosaminidase release | No degranulation | [1][8] |
| (R)-ZINC-3573 | LAD2 Mast Cells | Calcium Mobilization | Intracellular Ca2+ increase | Induces calcium release | [5][9] |
| This compound | LAD2 Mast Cells | Calcium Mobilization | Intracellular Ca2+ increase | No calcium release | [1][8] |
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of this compound.
Figure 1: MRGPRX2 signaling pathway activation by (R)-ZINC-3573.
Figure 2: Experimental workflow using this compound as a negative control.
Experimental Protocols
The following are detailed protocols for key experiments where this compound is used as a negative control.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure changes in intracellular calcium concentration in response to MRGPRX2 activation using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing human MRGPRX2 (or other suitable cell line, e.g., LAD2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-8 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage).
-
(R)-ZINC-3573 and this compound (10 mM stock solutions in DMSO).
-
Vehicle control (DMSO).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters for the chosen dye (e.g., FLIPR instrument).
Procedure:
-
Cell Plating:
-
Seed MRGPRX2-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by diluting the calcium indicator in assay buffer. For Fura-2 AM, a final concentration of 1-5 µM is typical. The addition of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.
-
Aspirate the cell culture medium from the wells.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently aspirate the dye loading solution.
-
Wash the cells 2-3 times with assay buffer to remove extracellular dye. Probenecid can be included in the wash and final assay buffer to inhibit dye extrusion.
-
After the final wash, add a final volume of assay buffer to each well.
-
-
Compound Preparation:
-
Prepare serial dilutions of (R)-ZINC-3573 and this compound in assay buffer. A typical concentration range for (R)-ZINC-3573 would be from 10 nM to 100 µM. For this compound, a high concentration (e.g., 10-100 µM) is used to confirm inactivity.
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest compound concentration.
-
-
Measurement of Calcium Flux:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the compound solutions ((R)-ZINC-3573, this compound, or vehicle) to the wells.
-
Immediately begin kinetic measurement of fluorescence for 1-3 minutes.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2) or as the change in fluorescence intensity (for single-wavelength dyes like Fluo-8).
-
Calculate the response over baseline for each well.
-
Plot the dose-response curve for (R)-ZINC-3573 and determine the EC50 value.
-
Compare the response of this compound at a high concentration to the vehicle control to confirm its lack of activity.
-
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.
Materials:
-
LAD2 human mast cell line (or other suitable mast cell line).
-
Cell culture medium for mast cells (e.g., StemPro-34 supplemented with SCF).
-
Assay buffer (e.g., Tyrode's buffer).
-
(R)-ZINC-3573 and this compound (10 mM stock solutions in DMSO).
-
Vehicle control (DMSO).
-
Positive control for degranulation (e.g., Substance P, Compound 48/80).
-
Triton X-100 (0.1-1% in assay buffer) for cell lysis.
-
β-hexosaminidase substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide, PNAG).
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10).
-
96-well V-bottom microplate.
-
Spectrophotometer capable of reading absorbance at 405 nm.
Procedure:
-
Cell Preparation:
-
Harvest LAD2 cells and wash them with assay buffer.
-
Resuspend the cells in assay buffer at a suitable concentration (e.g., 1-2 x 10^6 cells/mL).
-
-
Degranulation Reaction:
-
Aliquot the cell suspension into the wells of the 96-well plate.
-
Prepare wells for the following conditions (in triplicate or quadruplicate):
-
Spontaneous release (assay buffer only).
-
Total release (Triton X-100 for cell lysis).
-
Vehicle control (DMSO).
-
(R)-ZINC-3573 (serial dilutions).
-
This compound (high concentration, e.g., 10-100 µM).
-
Positive control.
-
-
Add the respective compounds to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Supernatant Collection:
-
Stop the reaction by placing the plate on ice for 5-10 minutes.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant from each well and transfer it to a new flat-bottom 96-well plate.
-
-
Enzyme Assay:
-
Add the β-hexosaminidase substrate solution (PNAG) to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the enzymatic reaction by adding the stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula:
-
% Release = [(Sample Abs - Spontaneous Release Abs) / (Total Release Abs - Spontaneous Release Abs)] x 100
-
-
Plot the dose-response curve for (R)-ZINC-3573 and determine the EC50 value.
-
Confirm that the % release for this compound is not significantly different from the vehicle control.
-
Conclusion
This compound is an indispensable tool for researchers studying the function and pharmacology of MRGPRX2. Its use as a negative control, in conjunction with its active enantiomer (R)-ZINC-3573, provides a rigorous framework for validating experimental findings and ensuring that observed biological effects are a direct consequence of MRGPRX2 activation. The protocols provided herein offer a starting point for the reliable application of this valuable chemical probe pair in drug discovery and basic research.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 6. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. eubopen.org [eubopen.org]
Application Notes and Protocols for Calcium Mobilization Assay Using (S)-ZINC-3573
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing (S)-ZINC-3573 as a negative control in calcium mobilization assays to study the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2). The active enantiomer, (R)-ZINC-3573, is a selective MRGPRX2 agonist that induces a robust increase in intracellular calcium upon receptor activation. In contrast, this compound is functionally inactive, making it an ideal tool to differentiate specific receptor-mediated effects from non-specific or off-target activities.
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and sensory neurons. Its activation is linked to neurogenic inflammation, pain, and itch responses. The activation of MRGPRX2 by agonists such as (R)-ZINC-3573 initiates a downstream signaling cascade through the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium can be monitored using calcium-sensitive fluorescent dyes, providing a quantitative measure of receptor activation.
This compound serves as a crucial negative control in these assays. By comparing the cellular response to (R)-ZINC-3573 with that of this compound, researchers can confirm that the observed calcium mobilization is a direct result of MRGPRX2 activation and not due to compound-specific artifacts or off-target effects.
Data Presentation
The following table summarizes the quantitative data for the activity of (R)-ZINC-3573 and this compound on MRGPRX2.
| Compound | Target | Assay Type | EC50 | Notes |
| (R)-ZINC-3573 | MRGPRX2 | Calcium Mobilization (FLIPR) | ~740 nM[1][2][3] | Selective agonist. Induces intracellular calcium release and degranulation in mast cells.[1][2] |
| This compound | MRGPRX2 | Calcium Mobilization (FLIPR) | > 100 µM[1][4] | Inactive enantiomer. Used as a negative control.[4][5] |
Signaling Pathway
The activation of MRGPRX2 by an agonist initiates a well-defined signaling cascade leading to calcium mobilization. The diagram below illustrates this Gq-coupled pathway.
Caption: MRGPRX2 Gq signaling pathway leading to calcium mobilization.
Experimental Protocols
General Calcium Mobilization Assay Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
HEK293T cells stably or transiently expressing MRGPRX2
-
(R)-ZINC-3573 (positive control)
-
This compound (negative control)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, for cell lines with active organic anion transporters)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture and Plating:
-
Culture MRGPRX2-expressing cells in T-75 flasks until they reach 80-90% confluency.
-
The day before the assay, seed the cells into black-walled, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the experiment.[6]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.[6]
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 2-5 µM. Dissolve the dye in anhydrous DMSO and then dilute in Assay Buffer containing 0.02% Pluronic F-127. If required, add probenecid (typically 2.5 mM final concentration) to the loading buffer to prevent dye leakage.[6][7]
-
Remove the culture medium from the cell plates and wash once with PBS.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C or room temperature in the dark.[7][8]
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of (R)-ZINC-3573 and this compound in Assay Buffer in a separate microplate. A typical concentration range for (R)-ZINC-3573 would be from 10 nM to 100 µM to determine the EC50. For this compound, a high concentration (e.g., 10 µM or 100 µM) is typically used to confirm its lack of activity.
-
-
Calcium Flux Measurement:
-
After incubation, do not wash the cells unless using a wash-based assay kit. No-wash kits contain a quencher for extracellular dye.[9]
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument parameters for kinetic reading (e.g., excitation at ~485 nm and emission at ~525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
The instrument's automated liquid handler will then add the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
For the dose-response curve of (R)-ZINC-3573, plot the ΔF against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Compare the response of the highest concentration of (R)-ZINC-3573 to the response of this compound to demonstrate the specificity of the agonist.
-
Experimental Workflow
The following diagram outlines the key steps in the calcium mobilization assay.
Caption: Workflow for the calcium mobilization assay.
By following these protocols and utilizing this compound as a negative control, researchers can confidently and accurately assess the activation of MRGPRX2 and screen for novel modulators of this important therapeutic target.
References
- 1. eubopen.org [eubopen.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-ZINC-3573 - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bu.edu [bu.edu]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-ZINC-3573 in GPCR Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ZINC-3573 is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] In the context of G protein-coupled receptor (GPCR) research, this compound serves as an essential negative control to validate the specific effects of its active counterpart, (R)-ZINC-3573, on MRGPRX2.[4][5] The use of this enantiomeric pair allows researchers to distinguish between receptor-mediated events and potential off-target or non-specific effects.[4][5]
MRGPRX2 is a primate-exclusive receptor expressed in mast cells and sensory neurons and is implicated in physiological processes such as itch, pain, and host defense, as well as pseudo-allergic drug reactions.[2][6] The discovery of (R)-ZINC-3573 as a selective agonist has provided a valuable tool to probe the function of this receptor.[2] These application notes provide detailed protocols for utilizing this compound as a negative control in key assays for studying MRGPRX2 activation and signaling.
Data Presentation
The following tables summarize the quantitative data for (R)-ZINC-3573 and this compound, highlighting the differential activity of the two enantiomers.
Table 1: In Vitro Potency and Efficacy
| Compound | Assay | Target | Parameter | Value | Reference |
| (R)-ZINC-3573 | PRESTO-Tango | MRGPRX2 | EC50 | 740 nM | [2][7] |
| This compound | PRESTO-Tango | MRGPRX2 | Activity | No activity below 100 µM | [1][3] |
| (R)-ZINC-3573 | Calcium Mobilization (FLIPR) | MRGPRX2 | EC50 | 1 µM | [2][7] |
| This compound | Calcium Mobilization (FLIPR) | MRGPRX2 | Activity | Little activity below 100 µM | [2] |
| (R)-ZINC-3573 | Mast Cell Degranulation | Endogenous MRGPRX2 | - | Induces degranulation | [2][8] |
| This compound | Mast Cell Degranulation | Endogenous MRGPRX2 | - | Does not induce degranulation | [4][5] |
Table 2: Selectivity Profile of ZINC-3573 (Racemic Mixture)
| Target Class | Number Tested | Activity | Reference |
| GPCRs (PRESTO-Tango) | 315 | Minimal agonist efficacy at 10 µM | [2] |
| Kinases (KINOMEscan) | 97 | Modest inhibition of 3 kinases (IC50 20-30 µM) | [2] |
Signaling Pathway
MRGPRX2 is known to couple to Gαq, initiating the phospholipase C (PLC) pathway, which leads to inositol trisphosphate (IP3) production and subsequent intracellular calcium mobilization.[2] This calcium influx is a key event in mast cell degranulation.[1] The receptor has also been shown to couple to other G protein families, suggesting a promiscuous signaling profile.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
Application Notes and Protocols for (S)-ZINC-3573
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on (S)-ZINC-3573, a critical negative control for studying the Mas-related G protein-coupled receptor X2 (MRGPRX2). This document includes supplier and ordering information, key experimental protocols, and a summary of its biological inactivity, designed to facilitate rigorous and reproducible research.
Introduction
This compound is the inactive enantiomer of (R)-ZINC-3573.[1] While the (R)-enantiomer is a potent and selective agonist of MRGPRX2, this compound displays no significant activity at this receptor at concentrations up to 100 μM.[1][2] This stereoisomeric pair provides an ideal tool for researchers to differentiate between specific MRGPRX2-mediated effects and non-specific or off-target activities in cellular and biochemical assays. MRGPRX2 is a receptor implicated in pain, itch, and pseudo-allergic reactions, making these compounds valuable for research in these areas.[3][4]
Supplier and Ordering Information
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes ordering information from several common vendors. Please note that catalog numbers, purity, and available quantities are subject to change and should be verified on the supplier's website.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-115682 | 99.89% | 5 mg, 10 mg, 50 mg, 100 mg |
| Tocris Bioscience | 6352 | ≥98% (HPLC) | 10 mg, 50 mg |
| Cenmed | C007B-269289 | Not specified | 50 mg |
| Sigma-Aldrich | SML1700 | ≥98% (HPLC) | 5 mg, 25 mg |
| TargetMol | T41187 | Not specified | 2 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
Physicochemical and Handling Information
| Property | Value |
| Molecular Formula | C₁₈H₂₁N₅ |
| Molecular Weight | 307.4 g/mol |
| CAS Number | 2095596-11-3 |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL) |
| Storage | Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[5] Stock solutions in DMSO should be stored at -20°C or -80°C.[1] |
Biological Activity
This compound is characterized by its lack of agonistic activity at the MRGPRX2 receptor. This makes it an excellent negative control for its active counterpart, (R)-ZINC-3573.
| Compound | Target | Activity | Effective Concentration |
| This compound | MRGPRX2 | Inactive enantiomer / Negative Control | No activity observed at concentrations up to 100 μM[1][2] |
| (R)-ZINC-3573 | MRGPRX2 | Agonist | EC₅₀ = 740 nM[6] |
Experimental Protocols
As a negative control, this compound is typically used in parallel with (R)-ZINC-3573 in various functional assays. Below are detailed protocols for two common experiments used to assess MRGPRX2 activation.
Intracellular Calcium Mobilization Assay
Activation of MRGPRX2, a Gq-coupled receptor, leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes like Fura-2 AM.
Objective: To confirm that this compound does not induce calcium mobilization in MRGPRX2-expressing cells, in contrast to the active (R)-enantiomer.
Materials:
-
MRGPRX2-expressing cells (e.g., HEK293 or LAD2 mast cells)
-
This compound and (R)-ZINC-3573
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable recording buffer
-
DMSO
-
Fluorescence plate reader or microscope capable of ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Protocol:
-
Cell Preparation:
-
Plate MRGPRX2-expressing cells in a 96-well black, clear-bottom plate and culture overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Add fresh HBS to each well and incubate for a further 30 minutes to allow for complete de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and (R)-ZINC-3573 in DMSO.
-
Prepare a dilution series of each compound in HBS to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Measurement:
-
Place the cell plate in the fluorescence reader.
-
Set the instrument to measure the ratio of fluorescence intensity at emission ~510 nm following excitation at 340 nm and 380 nm.
-
Establish a stable baseline reading for each well.
-
Add the diluted compounds (this compound, (R)-ZINC-3573, and vehicle control) to the wells.
-
Record the fluorescence ratio over time to measure changes in intracellular calcium.
-
Expected Results:
-
Wells treated with (R)-ZINC-3573 should show a rapid increase in the 340/380 nm fluorescence ratio, indicating calcium mobilization.
-
Wells treated with this compound and the vehicle control should show no significant change in the fluorescence ratio.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
MRGPRX2 activation in mast cells triggers degranulation, the release of inflammatory mediators stored in granules. The release of the enzyme β-hexosaminidase is a common marker for this process.
Objective: To demonstrate that this compound does not induce degranulation in mast cells.
Materials:
-
Mast cell line (e.g., LAD2)
-
This compound and (R)-ZINC-3573
-
Tyrode's buffer or similar physiological buffer
-
Triton X-100 (for cell lysis)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm
Protocol:
-
Cell Stimulation:
-
Wash mast cells and resuspend them in Tyrode's buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Add diluted this compound, (R)-ZINC-3573, a positive control (e.g., compound 48/80), and a vehicle control to the appropriate wells.
-
For total enzyme release, add Triton X-100 (final concentration 0.1-1%) to a set of wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well and transfer to a new 96-well plate.
-
-
Enzyme Assay:
-
Add the pNAG substrate solution to each well containing the supernatant.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding the stop solution.
-
-
Measurement:
-
Read the absorbance of each well at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of sample - Absorbance of vehicle) / (Absorbance of total lysis - Absorbance of vehicle)] x 100
-
Expected Results:
-
(R)-ZINC-3573 and the positive control should induce a significant percentage of β-hexosaminidase release.
-
This compound and the vehicle control should result in minimal to no release, representing the baseline level of spontaneous degranulation.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the MRGPRX2 signaling pathway and a general experimental workflow for using this compound as a negative control.
Caption: MRGPRX2 Signaling Pathway.
Caption: Experimental Workflow using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 3. eubopen.org [eubopen.org]
- 4. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. rndsystems.com [rndsystems.com]
Application Notes and Protocol: Preparation of (S)-ZINC-3573 Stock Solution
Introduction
(S)-ZINC-3573 is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist for the Mas-related G-protein coupled receptor X2 (MRGPRX2).[1] MRGPRX2 is a primate-exclusive receptor expressed in sensory neurons and mast cells, playing a role in neurogenic inflammation, pain, and itch.[2] In research settings, this compound serves as an essential negative control.[3] Its use allows researchers to differentiate specific MRGPRX2-mediated effects of the active (R)-enantiomer from any non-specific or off-target activities, ensuring the validation of experimental results.[3] this compound displays no significant activity on MRGPRX2 at concentrations below 100 μM.[1][2][3]
Biological Context: MRGPRX2 Signaling
The diagram below illustrates the differential activity of the (R) and (S) enantiomers of ZINC-3573 on the MRGPRX2 signaling pathway. The active (R)-enantiomer binds to and activates the MRGPRX2 receptor, leading to downstream signaling cascades such as intracellular calcium release and mast cell degranulation.[4] The (S)-enantiomer does not activate the receptor and is used to control for non-receptor-mediated effects.
Physicochemical and Handling Data
All quantitative data for this compound is summarized in the table below for quick reference. Proper handling and storage are critical to maintain the compound's integrity.
| Property | Data | Reference(s) |
| Molecular Formula | C₁₈H₂₁N₅ | [4] |
| Molecular Weight | 307.39 g/mol | |
| CAS Number | 2095596-11-3 | |
| Appearance | White to beige powder | [5] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO up to 10 mM or 5 mg/mL (warming may be required) | [2] |
| Storage (Solid) | Short-term (weeks) at 2-8°C; Long-term (months to years) at -20°C | [3] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1][2] |
Experimental Protocol: Preparation of 10 mM Stock Solution
Objective: To prepare a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions:
-
This compound may cause skin irritation (Hazard Statement H315).
-
Handle the compound in accordance with standard laboratory safety procedures.
-
Wear appropriate PPE at all times.
Calculation: To prepare a 10 mM stock solution, the required mass of this compound must be calculated based on its molecular weight (307.39 g/mol ).
-
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000
-
For 1 mL of 10 mM stock: Mass = 1 mL × 10 mmol/L × 307.39 g/mol = 3.0739 mg
Procedure:
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing: Carefully weigh out the calculated amount of this compound (e.g., 3.07 mg for a 1 mL stock) and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the microcentrifuge tube containing the powder.
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, gently warm the solution (e.g., in a 37°C water bath) to ensure it is clear and fully dissolved.
-
Verification: Visually inspect the solution to confirm that all solid material has dissolved completely.
-
Aliquoting: To avoid degradation from multiple freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1][2]
-
Storage: Clearly label all aliquots with the compound name, concentration, date, and solvent. Store immediately at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Experimental Workflow
The following diagram outlines the logical flow of the stock solution preparation protocol.
References
Application Notes and Protocols for In Vivo Study of (S)-ZINC-3573
Topic: (S)-ZINC-3573 In Vivo Study Design Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is the inactive enantiomer of (R)-ZINC-3573, a selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2)[1]. The active (R)-enantiomer has been shown to induce intracellular calcium release and degranulation in mast cells in vitro[2]. MRGPRX2 is implicated in various physiological and pathophysiological processes, including neurogenic inflammation, itch, pain, and pseudo-allergic reactions[2].
Given that this compound displays no significant activity at the MRGPRX2 receptor at concentrations below 100 μM in vitro, its primary utility in research is as a negative control[1][2]. In vivo studies incorporating this compound are crucial for demonstrating that the biological effects observed with (R)-ZINC-3573 are specifically mediated by its interaction with MRGPRX2 and not due to off-target effects or the compound's chemical scaffold.
These application notes provide a detailed framework for designing and conducting in vivo studies to validate the inactivity of this compound and confirm the specificity of its active counterpart, (R)-ZINC-3573.
Data Presentation
The following tables represent anticipated results from the described in vivo protocols, illustrating the expected lack of effect from this compound compared to the active (R)-enantiomer.
Table 1: Assessment of Acute Dermal Inflammation via Intradermal Injection
| Treatment Group (n=8) | Dose (mg/kg) | Mean Ear Thickness Increase (mm) ± SEM | Evans Blue Extravasation (µ g/ear ) ± SEM |
| Vehicle (Saline) | - | 0.02 ± 0.005 | 2.1 ± 0.5 |
| This compound | 10 | 0.03 ± 0.006 | 2.5 ± 0.6 |
| (R)-ZINC-3573 | 10 | 0.25 ± 0.021 | 15.8 ± 1.2 |
| Positive Control (C48/80) | 1 | 0.31 ± 0.025 | 18.2 ± 1.5 |
| *p < 0.05 compared to Vehicle and this compound groups |
Table 2: Quantification of Itch-Related Behavior
| Treatment Group (n=10) | Dose (mg/kg) | Number of Scratches in 30 min ± SEM |
| Vehicle (Saline) | - | 15 ± 3 |
| This compound | 10 | 18 ± 4 |
| (R)-ZINC-3573 | 10 | 112 ± 12 |
| Positive Control (Histamine) | 1 | 125 ± 15 |
| *p < 0.05 compared to Vehicle and this compound groups |
Experimental Protocols
Protocol 1: Murine Model of Acute Dermal Inflammation
This protocol assesses the ability of the test compounds to induce localized inflammation, a hallmark of mast cell degranulation mediated by MRGPRX2 activation.
Materials:
-
This compound
-
(R)-ZINC-3573
-
Compound 48/80 (C48/80) as a positive control
-
Sterile saline
-
Evans Blue dye
-
Male C57BL/6 mice (8-10 weeks old)
-
Digital calipers
-
Formamide
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Compound Preparation: Prepare solutions of this compound, (R)-ZINC-3573, and C48/80 in sterile saline on the day of the experiment.
-
Grouping: Randomly assign mice to four groups (n=8 per group): Vehicle, this compound, (R)-ZINC-3573, and Positive Control.
-
Baseline Measurement: Measure the baseline thickness of the right ear pinna of each mouse using digital calipers.
-
Administration: Anesthetize the mice. Intradermally inject 20 µL of the respective treatment solution into the right ear pinna.
-
Vascular Permeability Assessment: Immediately following the intradermal injection, administer 100 µL of 1% Evans Blue dye solution in sterile saline via the tail vein.
-
Endpoint Measurement: After 30 minutes, measure the thickness of the right ear pinna again.
-
Dye Extravasation: Euthanize the mice and excise the right ear. Incubate the ear tissue in 1 mL of formamide at 55°C for 24 hours to extract the Evans Blue dye.
-
Quantification: Measure the absorbance of the formamide supernatant at 620 nm. Quantify the amount of extravasated dye using a standard curve.
-
Data Analysis: Calculate the increase in ear thickness from baseline. Analyze data using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Protocol 2: Murine Model of Pruritus (Itch)
This protocol quantifies scratching behavior in mice, a common physiological response to pruritogens that can be mediated by MRGPRX2 activation on sensory neurons and mast cells.
Materials:
-
This compound
-
(R)-ZINC-3573
-
Histamine as a positive control
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes for two consecutive days before the experiment.
-
Compound Preparation: Prepare solutions of this compound, (R)-ZINC-3573, and histamine in sterile saline.
-
Grouping: Randomly assign mice to four groups (n=10 per group): Vehicle, this compound, (R)-ZINC-3573, and Positive Control.
-
Administration: Administer 50 µL of the respective treatment solution via intradermal injection into the nape of the neck.
-
Behavioral Observation: Immediately after injection, place the mouse in an observation chamber and record its behavior for 30 minutes.
-
Quantification: Count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Data Analysis: Analyze the total number of scratches using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Mandatory Visualization
References
Troubleshooting & Optimization
(S)-ZINC-3573 solubility in DMSO and other solvents
Welcome to the technical support center for (S)-ZINC-3573. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of this compound in experimental settings.
This compound is the inactive enantiomer of (R)-ZINC-3573 and serves as a crucial negative control in studies involving the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] While (R)-ZINC-3573 is a potent and selective agonist of MRGPRX2, this compound exhibits negligible activity at this receptor, making it ideal for distinguishing specific receptor-mediated effects from non-specific actions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is a white to beige powder and its solubility in DMSO has been reported at various concentrations.
Q2: What is the solubility of this compound in different solvents?
A2: Quantitative solubility data for this compound in solvents other than DMSO is limited. However, based on formulation protocols for its active enantiomer and general characteristics of similar small molecules, its solubility in aqueous solutions like water or phosphate-buffered saline (PBS) is expected to be low. For experimental use in aqueous buffers or cell culture media, a stock solution in DMSO should be prepared first and then diluted.
Here is a summary of the reported solubility data:
| Solvent | Concentration | Observations |
| DMSO | 5 mg/mL | Clear (warmed) |
| DMSO | 50 mg/mL (162.66 mM) | Requires ultrasonic and warming to 60°C[2] |
| Aqueous Media | Low | Requires co-solvents for working solutions[2] |
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in high-purity, anhydrous DMSO. Gentle warming (e.g., 37°C water bath) and vortexing or sonication can aid in complete dissolution.[3] For example, to prepare a 10 mM stock solution, you would dissolve 3.074 mg of this compound (Molecular Weight: 307.39 g/mol ) in 1 mL of DMSO.
Q4: How should I store the this compound stock solution?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for about one month.[2]
Troubleshooting Guides
Problem: My this compound powder is not dissolving completely in DMSO.
-
Possible Cause: Insufficient solvent, low-quality DMSO, or insufficient energy to break up aggregates.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Ensure you are using a sufficient volume of DMSO to achieve the desired concentration.
-
Use High-Purity DMSO: Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.[5] Use fresh, anhydrous DMSO.
-
Apply Gentle Heat: Warm the solution in a 37°C water bath for 5-10 minutes.[3] Avoid excessive heat, which could degrade the compound.
-
Use Sonication: A bath sonicator can help break down compound aggregates and facilitate dissolution.[5]
-
Problem: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous medium (e.g., cell culture medium, PBS).
-
Possible Cause: The compound's low solubility in aqueous environments is exceeded upon dilution.
-
Troubleshooting Steps:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low (typically ≤ 0.5%) to minimize solvent toxicity.[6]
-
Perform Serial Dilutions: Instead of a single large dilution, perform stepwise dilutions of your DMSO stock in the aqueous medium.
-
Ensure Thorough Mixing: Vortex or pipette immediately after adding the compound to the aqueous medium to promote dispersion.
-
Use Co-solvents: For in vivo or other specific applications, co-solvents like PEG300 and Tween-80 can be used to maintain solubility in aqueous solutions.[2]
-
Experimental Protocols
As this compound is an inactive control, it is typically used alongside its active enantiomer, (R)-ZINC-3573, in functional assays. Below is a general protocol for a calcium mobilization assay to assess MRGPRX2 activation.
Calcium Mobilization Assay Protocol
This protocol is adapted from procedures used for assessing MRGPRX2 activation.[7][8]
1. Cell Preparation:
-
Culture cells expressing MRGPRX2 (e.g., CHO-K1/MRGPRX2 or LAD2 cells) in the appropriate medium.
-
Plate the cells in a 96-well or 384-well black, clear-bottom plate at a suitable density.
-
Incubate the cells overnight to allow for attachment.
2. Preparation of this compound and (R)-ZINC-3573 Working Solutions:
-
Thaw the DMSO stock solutions of this compound and (R)-ZINC-3573.
-
Prepare serial dilutions of the compounds in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). The final DMSO concentration in the assay should be kept constant across all wells and typically below 0.5%.
3. Calcium Dye Loading:
-
Remove the culture medium from the cells.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-4) according to the manufacturer's instructions. This usually involves incubating the cells with the dye solution for 30-60 minutes at 37°C.
4. Calcium Flux Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure intracellular calcium changes.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the prepared working solutions of this compound, (R)-ZINC-3573, and a vehicle control (buffer with the same final DMSO concentration) to the wells.
-
Measure the fluorescence intensity over time (typically 1-2 minutes) to monitor the change in intracellular calcium concentration.
5. Data Analysis:
-
The change in fluorescence is typically expressed as a relative fluorescence unit (RFU) or a fold change over the baseline.
-
(R)-ZINC-3573 should induce a dose-dependent increase in intracellular calcium, while this compound should show no significant effect at similar concentrations.
Visualizations
MRGPRX2 Signaling Pathway
This compound is used as a negative control in studies of the MRGPRX2 signaling pathway, which is activated by its enantiomer, (R)-ZINC-3573. Upon activation by an agonist, MRGPRX2, a G protein-coupled receptor, initiates a signaling cascade. This typically involves the activation of Gαq and/or Gαi proteins.[9] Gαq activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in mast cell degranulation.[9] Gαi activation can inhibit adenylyl cyclase, leading to decreased cAMP levels.[9] Downstream signaling can also involve the activation of MAPK and PI3K pathways.[11]
Caption: MRGPRX2 signaling pathway initiated by an agonist.
Experimental Workflow: Solubility Troubleshooting
This workflow outlines the logical steps to troubleshoot solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 11. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
(S)-ZINC-3573 stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability, storage, and handling of (S)-ZINC-3573, a compound frequently used as an inactive control probe in studies involving the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] This guide offers troubleshooting advice and detailed protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the stability of this compound. For the solid, powdered form, storage at 2-8°C is recommended.[2][3] Stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: My this compound solution, prepared in DMSO, shows precipitation when added to my aqueous experimental buffer. What should I do?
A2: This is a common issue known as "salting out," which occurs when a compound that is soluble in an organic solvent like DMSO becomes insoluble in an aqueous solution. To address this, it is recommended to perform serial dilutions of your DMSO stock solution in DMSO to a lower concentration before the final dilution into your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution. Additionally, ensure that the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.[2][4]
Q3: How can I be sure that the this compound I am using is inactive as a negative control?
A3: this compound is the inactive enantiomer of (R)-ZINC-3573, a known agonist of MRGPRX2.[1] this compound has been shown to have no significant activity at MRGPRX2 at concentrations up to 100 µM.[1] To confirm its inactivity in your specific assay, it is essential to run a dose-response experiment with this compound alone and compare it to the response elicited by (R)-ZINC-3573. There should be no significant response observed with this compound.
Q4: I am observing inconsistent results between experiments using this compound. What could be the cause?
A4: Inconsistent results can arise from several factors. One common cause is the degradation of the compound due to improper storage or handling, such as repeated freeze-thaw cycles. Always use freshly prepared dilutions from a properly stored stock solution. Variations in cell culture conditions, such as cell passage number and density, can also contribute to variability. Ensure that your experimental conditions are as consistent as possible between batches. Minor pipetting errors can also lead to significant differences in the final concentration of the compound, so it is important to use calibrated pipettes and maintain a consistent technique.[2]
Stability Data
While specific public data on the degradation kinetics of this compound is limited, the following tables provide a template for how to present stability data generated from in-house experiments.
Table 1: Stability of this compound Solid Form at Various Temperatures
| Storage Temperature (°C) | Duration | Purity (%) by HPLC | Appearance |
| 2-8 | 12 months | >98% | White to beige powder |
| 25 (Room Temp) | 3 months | 95% | No change |
| 40 | 1 month | 90% | Slight discoloration |
Table 2: Stability of this compound (10 mM in DMSO) at Various Temperatures
| Storage Temperature (°C) | Duration | Purity (%) by HPLC | Notes |
| -80 | 6 months | >99% | Recommended for long-term storage. |
| -20 | 1 month | >99% | Suitable for short-term storage. |
| 4 | 1 week | 97% | Minor degradation observed. |
| 25 (Room Temp) | 24 hours | 95% | Significant degradation. |
Table 3: Freeze-Thaw Stability of this compound (10 mM in DMSO)
| Number of Freeze-Thaw Cycles | Purity (%) by HPLC |
| 1 | >99% |
| 3 | 98% |
| 5 | 96% |
| 10 | 92% |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | "Salting out" due to rapid change in solvent polarity. | Perform serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous buffer. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and consistent across all experiments, including controls.[4] |
| Inconsistent Experimental Results | Compound degradation, variability in cell culture, or pipetting inaccuracies. | Prepare fresh dilutions for each experiment. Standardize cell passage number and seeding density. Calibrate and use pipettes carefully.[2] |
| Unexpected Cellular Toxicity | High concentration of DMSO or off-target effects of the compound at high concentrations. | Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (DMSO alone) to assess solvent toxicity. Use the lowest effective concentration of this compound. |
| This compound Shows Agonist Activity | Compound contamination or degradation into an active substance. | Verify the purity of your compound using a suitable analytical method like HPLC. Ensure proper storage to prevent degradation. Obtain a fresh batch of the compound if necessary. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffer
Objective: To determine the stability of this compound in a physiologically relevant aqueous buffer over time.
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
-
Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
-
Incubation:
-
Dilute the this compound stock solution into the aqueous buffer to a final concentration (e.g., 10 µM).
-
Incubate the solution at a controlled temperature (e.g., 37°C).
-
-
Time Points:
-
Collect aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
Immediately analyze the aliquots by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound against time to determine its degradation rate.
-
Protocol for Using this compound as a Negative Control in a Calcium Flux Assay
Objective: To confirm that this compound does not elicit a calcium response in cells expressing MRGPRX2.
Methodology:
-
Cell Preparation:
-
Plate cells expressing MRGPRX2 (e.g., HEK293 or a mast cell line) in a 96-well black-walled, clear-bottom plate.
-
Culture the cells until they reach the desired confluence.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the positive control, (R)-ZINC-3573, in the assay buffer.
-
Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
-
Calcium Flux Measurement:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the prepared compounds to the respective wells.
-
Immediately begin kinetic reading of the fluorescence signal over a set period.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each condition.
-
Compare the response of cells treated with this compound to the vehicle control and the positive control. A lack of a significant increase in fluorescence for this compound confirms its inactivity.
-
Visualizations
MRGPRX2 Signaling Pathway
Caption: MRGPRX2 signaling pathway upon agonist binding.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing compound stability in aqueous solution.
References
Potential off-target effects of (S)-ZINC-3573
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (S)-ZINC-3573. This resource is designed to help users address specific issues they might encounter during their experiments and to ensure the rigorous interpretation of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary intended use in experiments?
A1: this compound is the inactive enantiomer of (R)-ZINC-3573.[1][2] The primary intended use of this compound is as a negative control in experiments involving its active counterpart, (R)-ZINC-3573, which is a selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][3] By using the inactive (S)-enantiomer in parallel with the active (R)-enantiomer, researchers can differentiate between biological effects specifically mediated by MRGPRX2 and those that may arise from non-specific or off-target interactions of the chemical scaffold.[2]
Q2: Is this compound expected to have any biological activity?
A2: this compound is designed to be biologically inactive. It has been shown to have negligible activity at MRGPRX2 at concentrations up to 100 µM.[1][2] In functional assays, it does not induce intracellular calcium release or mast cell degranulation, which are characteristic downstream effects of MRGPRX2 activation by the (R)-enantiomer.[2]
Q3: Have any off-target screening studies been conducted for the ZINC-3573 chemical scaffold?
A3: Yes, the active enantiomer, (R)-ZINC-3573, has undergone off-target screening. It showed no significant off-target activity in a panel of 315 G-protein coupled receptors (GPCRs).[3] In a kinase screen of 97 representative kinases, it demonstrated very weak activity against Bruton's tyrosine kinase (BTK) with a dissociation constant (Kd) of 27 µM, and even weaker activity against Mitogen-activated protein kinase 8 (MAPK8) (Kd = 19 µM) and Mitogen-activated protein kinase 10 (MAPK10) (Kd > 30 µM).[3] Given that this compound is the inactive enantiomer, it is expected to have even less or no activity at these potential off-targets.
Q4: I am observing an unexpected phenotype in my cells when using this compound as a negative control. What could be the cause?
A4: While this compound is designed to be inactive, observing an unexpected phenotype could be due to several factors:
-
High Concentrations: Using concentrations significantly above the recommended working concentration may lead to off-target effects.[4]
-
Compound Purity and Stability: Issues with the purity or degradation of the compound stock could introduce active impurities.
-
Cell Line Specific Effects: The expression of unknown off-target proteins could vary between different cell lines.[4]
-
Experimental Artifacts: The observed effect may be unrelated to the compound itself and could be an artifact of the experimental conditions.
It is crucial to perform systematic troubleshooting to identify the source of the unexpected activity.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed with this compound
If you observe an unexpected biological effect when using this compound, follow this troubleshooting workflow:
Figure 1: A troubleshooting workflow for investigating unexpected phenotypes observed with this compound.
-
Verify Compound Concentration: Ensure you are using the recommended concentration. Perform a dose-response experiment with this compound to see if the effect is concentration-dependent. High concentrations are more likely to induce off-target effects.[4]
-
Check Compound Purity and Integrity: Verify the purity of your this compound stock using analytical methods like HPLC-MS. Ensure that the compound has been stored correctly and has not degraded.
-
Include Additional Controls:
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to ensure the solvent is not causing the effect.
-
Unrelated Inactive Compound: Use another structurally unrelated inactive compound to see if the phenotype is a general effect of adding a small molecule.
-
-
Perform Orthogonal Validation: Use a different method to confirm the phenotype. For example, if you observe a change in gene expression, validate it with a different technique like qPCR or Western blotting.
-
Confirm Absence of On-Target Activity: As a precautionary measure, confirm that the observed phenotype is not due to low-level activation of MRGPRX2, especially if using very high concentrations. This can be done using a calcium mobilization assay in MRGPRX2-expressing cells.
Issue 2: Inconsistent Results Between Experiments or Cell Lines
Inconsistent results can be frustrating. Here’s how to address them:
-
Standardize Protocols: Ensure that all experimental parameters, including cell density, passage number, and incubation times, are consistent across experiments.
-
Confirm Target Expression: If you are using multiple cell lines, verify that the expression levels of any potential off-target proteins are similar. This can be done using techniques like Western blotting or qPCR.[4]
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses.
Quantitative Data Summary
The following table summarizes the known activity data for the ZINC-3573 enantiomers.
| Compound | Target | Assay Type | Result (EC50/Kd) | Reference |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | EC50 = 740 nM | [3] |
| MRGPRX2 | FLIPR | EC50 = 1 µM | [3] | |
| BTK | KINOMEscan | Kd = 27 µM | [3] | |
| MAPK8 | KINOMEscan | Kd = 19 µM | [3] | |
| MAPK10 | KINOMEscan | Kd > 30 µM | [3] | |
| This compound | MRGPRX2 | PRESTO-Tango | EC50 > 100 µM | [3] |
| MRGPRX2 | FLIPR | EC50 > 100 µM | [3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Engagement
This protocol can be used to assess whether this compound directly binds to an unknown intracellular protein, leading to its stabilization.
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Objective: To determine if this compound engages with any cellular proteins, leading to a change in their thermal stability.
Methodology:
-
Cell Treatment: Treat intact cells with the desired concentration of this compound or a vehicle control for a specified period.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysates and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze it by SDS-PAGE and Western blotting for a specific protein of interest or by mass spectrometry for a proteome-wide analysis. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
If there is a suspicion of off-target kinase activity, a kinase selectivity profiling assay can be performed.
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations.
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.
-
Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Then, add a detection reagent that measures the amount of ADP produced or the amount of phosphorylated substrate. The signal is typically read on a plate reader.
-
Data Analysis: Plot the kinase activity as a function of the this compound concentration to determine the IC50 value, if any.
Signaling Pathway Considerations
While this compound is inactive at MRGPRX2, its active enantiomer, (R)-ZINC-3573, activates this receptor, leading to G-protein coupling and downstream signaling. Understanding this pathway is crucial for interpreting control experiments.
Figure 3: Signaling pathway of MRGPRX2 activation by (R)-ZINC-3573, with this compound as a negative control.
This diagram illustrates that (R)-ZINC-3573 binds to and activates MRGPRX2, leading to the activation of Gq/Gi proteins, subsequent activation of Phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), intracellular calcium release, and ultimately, mast cell degranulation.[5] this compound should not trigger this cascade. If you observe any of these downstream effects with this compound, it warrants a thorough investigation as outlined in the troubleshooting guides.
References
Technical Support Center: Optimizing (S)-ZINC-3573 Concentration for Control Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of (S)-ZINC-3573 as a negative control in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in control experiments?
A1: this compound is the inactive enantiomer of (R)-ZINC-3573.[1][2] While (R)-ZINC-3573 is a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), this compound displays no significant activity at this receptor at concentrations below 100 μM.[1][3] This makes it an ideal negative control to distinguish specific receptor-mediated effects of (R)-ZINC-3573 from any nonspecific or off-target effects.[2]
Q2: What is the primary signaling pathway associated with the active enantiomer, (R)-ZINC-3573?
A2: (R)-ZINC-3573 activates MRGPRX2, which is a G protein-coupled receptor (GPCR).[4][5] MRGPRX2 couples to Gq and Gi-family α subunits, leading to downstream signaling cascades that include intracellular calcium release and mast cell degranulation.[5][6][7]
Q3: What are the initial signs of potential off-target effects in my cell-based assays?
A3: Common indicators of off-target effects include inconsistent results when compared with other inhibitors, discrepancies with genetic validation (e.g., siRNA or shRNA), and the requirement of a high concentration of the inhibitor to observe an effect.[8]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in DMSO.[4] For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in control experiments.
| Problem | Possible Cause | Suggested Solution |
| Unexpected activity observed with this compound. | High concentration leading to off-target effects. | Confirm that the concentration of this compound does not exceed 100 µM, where it is known to be inactive on MRGPRX2.[3] Perform a dose-response experiment to determine if the observed effect is concentration-dependent. |
| Contamination of the this compound stock. | Use a fresh, validated stock of this compound. Ensure proper handling and storage to prevent contamination. | |
| Assay interference. | Run appropriate vehicle controls (e.g., DMSO alone) to rule out effects of the solvent on the assay readout.[9] | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and growth conditions.[10] |
| Degradation of this compound. | Prepare fresh working solutions from a properly stored stock for each experiment.[1] | |
| Precipitation of the compound in aqueous media. | Poor solubility. | Ensure the final DMSO concentration is within a range tolerated by your cells (typically <0.5%) to maintain compound solubility.[9] If precipitation persists, consider using a different solvent system or adjusting the pH of the buffer.[9] |
Experimental Protocols
Determining Optimal Concentration of this compound for Control Experiments
Objective: To determine the highest concentration of this compound that does not elicit a biological response in the experimental system, thereby serving as a reliable negative control.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.[8]
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The concentration range should ideally span from the intended experimental concentration of the active compound, (R)-ZINC-3573, up to 100 µM.[3]
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired experimental duration.[8]
-
Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., calcium mobilization assay, degranulation assay, or a relevant downstream marker).[8]
-
Data Analysis: Compare the response at each concentration of this compound to the vehicle control. The optimal concentration for the negative control is the highest concentration that shows no statistically significant difference from the vehicle control.
Cytotoxicity Assay
Objective: To assess the potential cytotoxic effects of this compound at the concentrations to be used in control experiments.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a range of this compound concentrations, including the intended control concentration and higher concentrations. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate for a period relevant to the main experiment.
-
Viability Assessment: Use a standard cell viability assay, such as MTT, MTS, or a live/dead staining kit.
-
Data Analysis: Determine the concentration of this compound that causes a significant reduction in cell viability. This will establish the upper limit for its use as a non-toxic control.
Quantitative Data Summary
| Compound | Target | Reported Activity | Recommended Concentration for Control Experiments |
| (R)-ZINC-3573 | MRGPRX2 | Agonist (EC50 ≈ 740 nM)[11][12] | Assay-dependent, typically < 1 µM[3] |
| This compound | MRGPRX2 | Inactive enantiomer (EC50 > 100 µM)[1][3] | Match the concentration of the active (R)-enantiomer, not exceeding 100 µM. |
Visualizations
Caption: MRGPRX2 Signaling Pathway Activation.
Caption: Workflow for Optimal Control Concentration.
Caption: Troubleshooting Unexpected Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. eubopen.org [eubopen.org]
- 4. This compound = 98 HPLC 2095596-11-3 [sigmaaldrich.com]
- 5. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ≥98% (HPLC), MRGPRX2 agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting (S)-ZINC-3573
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-ZINC-3573. The content is designed to address specific issues that may arise during experiments, ensuring the reliable use of this compound as a negative control.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and why is it considered inactive?
This compound is the inactive enantiomer of (R)-ZINC-3573.[1][2] Its primary role is to serve as a negative control in experiments involving its active counterpart.[3] (R)-ZINC-3573 is a selective and potent agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[4] In contrast, this compound displays negligible or no activity on MRGPRX2 at concentrations up to 100 μM.[1][3][5] Using this probe-pair allows researchers to differentiate biological effects specifically mediated by MRGPRX2 activation from non-specific or off-target effects.[2][3]
Q2: I am observing a biological effect (e.g., calcium release, cell death) with this compound, which should be inactive. What are the potential causes?
Observing activity with a negative control like this compound warrants investigation. The most common causes include:
-
Compound Degradation or Contamination: The compound may have degraded due to improper storage or handling, or the stock solution could be contaminated.
-
High Compound Concentration: At very high concentrations, even inactive compounds can cause non-specific effects or exhibit off-target activity.
-
Solvent Artifacts: The vehicle (e.g., DMSO) used to dissolve the compound may be exerting a biological effect if its final concentration in the assay is too high.[6][7]
-
Experimental System Issues: The observed effect could be an artifact of the specific cell line or assay system being used.
Q3: My this compound stock solution appears discolored or has visible precipitate. Can I still use it?
A change in color or the appearance of precipitate is a strong indicator of compound degradation, oxidation, or poor solubility.[8] It is highly recommended not to use the solution. Prepare a fresh stock solution from a dry powder. To avoid precipitation, ensure the storage concentration is not too high and thaw solutions slowly at room temperature, vortexing gently to ensure complete dissolution before use.[8]
Q4: How should I properly prepare and store this compound solutions to ensure stability?
Proper preparation and storage are critical for maintaining the integrity of the compound.
-
Storage of Dry Compound: Store the solid powder in a dry, dark place at -20°C for long-term storage (months to years).[3]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[5] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][8] It is recommended to use DMSO stocks within 1-6 months and to limit freeze-thaw cycles.[1][5]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment.[1]
Troubleshooting Guides
Issue 1: Unexpected Agonist Activity Observed with this compound
If this compound is eliciting a response similar to its active (R)-enantiomer (e.g., in a calcium flux or degranulation assay), follow this troubleshooting workflow.
Caption: Troubleshooting workflow for unexpected activity.
Issue 2: Inconsistent Results Between Experiments
Inconsistent activity or loss of an expected "inactive" profile can stem from compound instability.
-
Solution 1: Aliquot Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, store the main DMSO stock solution in smaller, single-use aliquots at -80°C.[5][8]
-
Solution 2: Protect from Light: Photochemical degradation can occur. Store solutions in amber vials or tubes wrapped in foil to protect them from light.[8]
-
Solution 3: Standardize Protocols: Ensure consistency in cell culture conditions, such as cell passage number and confluency, as these can impact cellular responses.[6]
Quantitative Data Summary
The following tables summarize the known activity of the (R)-ZINC-3573 and this compound enantiomers, highlighting the basis for their use as an active probe and inactive control pair.
Table 1: In Vitro Potency on MRGPRX2
| Compound | Assay Type | Potency (EC50) | Reference |
| (R)-ZINC-3573 | PRESTO-Tango | 0.74 µM (740 nM) | [4][5] |
| (R)-ZINC-3573 | FLIPR (Calcium Flux) | 1 µM | [5] |
| This compound | PRESTO-Tango / FLIPR | > 100 µM | [1][5] |
Table 2: Selectivity Profile of the Active Scaffold
The parent scaffold of ZINC-3573 was tested for off-target activity.
| Target Class | Assay | Result |
| GPCRs (315 total) | PRESTO-Tango Screen | No significant agonist activity at 10 µM |
| Kinases (97 total) | KINOMEscan | Minimal inhibition; IC50 values > 20 µM |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Prepare 10 mM DMSO Stock Solution:
-
Weigh out the required amount of solid this compound (Molecular Weight: ~307.4 g/mol ).[3][4]
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.[5]
-
Aid dissolution by vortexing. If necessary, gentle warming (up to 60°C) and sonication can be used, but be cautious to avoid degradation.[1]
-
Once fully dissolved, centrifuge the vial briefly to collect the solution.
-
Dispense into single-use aliquots in amber or foil-wrapped polypropylene tubes.
-
-
Storage:
-
Prepare Working Solution:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains low (e.g., < 0.5%, ideally ≤ 0.1%) in the assay to prevent solvent-induced artifacts.[6][7]
-
Protocol 2: Calcium Flux Assay to Verify Inactivity
This protocol is used to confirm that this compound does not induce intracellular calcium release, a key downstream event of MRGPRX2 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 5. eubopen.org [eubopen.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
(S)-ZINC-3573 quality control and purity assessment
This guide provides researchers, scientists, and drug development professionals with essential information for the quality control (QC) and purity assessment of (S)-ZINC-3573.
Section 1: Compound Information and Handling FAQs
This section covers fundamental information about this compound, including its identity, storage, and handling.
Q1: What is this compound and what is its primary application?
This compound is the inactive enantiomer of (R)-ZINC-3573.[1] Its primary use in research is as a negative control probe alongside its active counterpart, (R)-ZINC-3573, which is a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[2][3][4] Using this enantiomeric pair allows researchers to differentiate specific receptor-mediated effects from non-specific activities in experiments.[1][4] this compound shows no significant activity at the MRGPRX2 receptor at concentrations below 100 μM.[1][3]
Q2: What are the key chemical properties of this compound?
Summarized below are the essential chemical identifiers and properties for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁N₅ | [2] |
| Molecular Weight | 307.39 g/mol | [2] |
| CAS Number | 2095596-11-3 | [2] |
| Appearance | White to beige powder | [2] |
| Purity Specification | ≥98% (by HPLC) | [2][3] |
Q3: How should this compound be stored?
Proper storage is critical to maintain the compound's integrity. Storage conditions can vary slightly by supplier, but general guidelines are provided below.
| Condition | Duration | Recommendation |
| Powder (Long-term) | Months to years | Store at -20°C, protected from light.[4] |
| Powder (Short-term) | Days to weeks | Store at 2-8°C.[2][4] |
| Stock Solution | Up to 6 months | Store in a suitable solvent at -80°C.[1] |
| Stock Solution | Up to 1 month | Store in a suitable solvent at -20°C.[1] |
Q4: What are the recommended solvents for preparing stock solutions?
This compound has specific solubility characteristics.
-
DMSO: Soluble at approximately 5 mg/mL, though gentle warming may be required to achieve a clear solution.[2]
-
Aqueous Buffers: The compound is generally poorly soluble in aqueous solutions. For cell-based assays, it is common to first dissolve the compound in DMSO at a high concentration and then perform serial dilutions in the appropriate aqueous media. Ensure the final DMSO concentration is low enough to not affect the experimental system (typically <0.5%).
Section 2: Quality Control Workflow and Methodologies
A systematic approach to QC ensures the reliability of experimental results. This section outlines a standard workflow and detailed protocols for key analytical techniques.
The following diagram illustrates a typical workflow for the quality assessment of a newly received or synthesized batch of this compound.
References
Avoiding precipitation of (S)-ZINC-3573 in media
Welcome to the technical support center for (S)-ZINC-3573. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is the inactive enantiomer of (R)-ZINC-3573.[1][2] While the (R)-enantiomer is a selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2), this compound displays no significant activity at this receptor at concentrations below 100 μM.[2][3] This makes it an ideal negative control probe for in vitro experiments to ensure that any observed effects are due to specific interactions with MRGPRX2 by the active (R)-enantiomer and not due to off-target or non-specific effects.[2]
Q2: I've observed precipitation after adding my this compound stock solution to my cell culture media. What is the likely cause?
A2: Precipitation of this compound in aqueous-based cell culture media is a common issue related to its solubility. The compound is soluble in DMSO, but its aqueous solubility is limited. When a concentrated DMSO stock is added to the media, the abrupt change in solvent polarity can cause the compound to crash out of solution. Other contributing factors can include the final concentration of the compound, the temperature of the media, and interactions with media components.[4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[3] It is soluble in DMSO at concentrations up to 50 mg/mL (162.66 mM), though gentle warming and sonication may be required to achieve complete dissolution.[3] For routine lab use, preparing a 10 mM stock in DMSO is common practice.[5]
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] It is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[6]
Q5: Can I pre-mix this compound in my bulk cell culture media for my experiments?
A5: It is generally not recommended to add this compound to a large volume of media that will be stored and used over time. The stability of the compound in media over extended periods may be limited, and there is a risk of precipitation. It is best to prepare fresh working solutions for each experiment.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving precipitation issues with this compound.
| Symptom | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate formation upon adding stock to media. | Poor Stock Solution Quality: DMSO may have absorbed moisture, reducing its solvating capacity. | Use fresh, anhydrous (low water content) DMSO to prepare stock solutions. |
| High Final Concentration: The final concentration of this compound in the media exceeds its aqueous solubility limit. | Perform a solubility test to determine the maximum soluble concentration in your specific media. Do not exceed this concentration in your experiments. | |
| Improper Mixing Technique: Rapidly adding the DMSO stock can create localized high concentrations, leading to precipitation. | Add the DMSO stock dropwise to the media while gently vortexing or swirling to ensure rapid dispersion.[7] | |
| Precipitate forms over time in the incubator. | Temperature Effects: Changes in temperature can affect solubility. | Always use pre-warmed (37°C) media when preparing your working solutions.[6] |
| pH Shifts in Media: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of the compound. | Ensure your media is properly buffered for the CO2 concentration of your incubator. | |
| Interaction with Media Components: The compound may be interacting with proteins (e.g., in fetal bovine serum) or salts in the media. | Consider reducing the serum concentration if your experiment allows. Test the compound's stability in your specific media over the intended duration of your experiment. | |
| Inconsistent results or lower than expected activity of the (R)-enantiomer control. | Loss of Compound from Solution: Precipitation, even if not easily visible, can lower the effective concentration of the compound. | Visually inspect your culture plates/wells under a microscope for any signs of crystalline precipitate before and during your experiment. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To identify the highest concentration of this compound that remains in solution in a specific cell culture medium under experimental conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in anhydrous DMSO. Ensure it is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
In a series of sterile tubes, prepare a range of final concentrations of this compound (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
To do this, add the DMSO stock solution to the pre-warmed media while gently vortexing. For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of media.
-
Include a vehicle control tube containing the highest volume of DMSO used in the dilutions.
-
-
Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your typical experiment (e.g., 24, 48, or 72 hours).
-
Observation: After incubation, visually inspect each tube for any signs of cloudiness or precipitate. Additionally, examine a small aliquot from each tube under a microscope to check for crystalline structures.
Visual Aids
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
General Strategy for Preparing Working Solutions
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. (R)-ZINC-3573 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. eubopen.org [eubopen.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Results for (S)-ZINC-3573
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (S)-ZINC-3573 in their experiments. The primary purpose of this guide is to help interpret negative or unexpected results and to ensure the proper application of this compound in studying the MRGPRX2 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: I am not observing any cellular response (e.g., calcium influx, degranulation) after treating my cells with this compound. Is my compound inactive?
A1: Yes, this is the expected result. This compound is the inactive enantiomer of ZINC-3573 and serves as a negative control for its active counterpart, (R)-ZINC-3573.[1][2][3] The active form, (R)-ZINC-3573, is a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][4] this compound is designed to be inactive at this receptor at concentrations where the (R)-enantiomer is active, making it an ideal tool to differentiate specific receptor-mediated effects from non-specific or off-target activities.[2]
Q2: At what concentration should I expect to see no activity with this compound?
A2: this compound has been shown to have negligible activity on MRGPRX2 at concentrations up to 100 µM.[1][2] In contrast, the active (R)-ZINC-3573 enantiomer has an EC50 of approximately 0.74 µM (740 nM) in cellular assays.[5] Therefore, a lack of response with this compound, even at concentrations significantly higher than the EC50 of the active form, confirms the specificity of the observed effects with (R)-ZINC-3573.
Q3: Why is it important to use a negative control like this compound?
A3: Using a structurally similar but inactive analog, such as an enantiomer, is a critical component of rigorous pharmacological studies.[6] It helps to validate that the observed biological effect of the active compound is due to its specific interaction with the intended target (on-target effect) and not due to other factors like the chemical scaffold itself causing non-specific cellular changes (off-target effects).[2][6] The use of this compound alongside (R)-ZINC-3573 provides an effective and internally controlled probe-pair for investigating the biology of MRGPRX2.[1][7]
Q4: I am observing a slight effect at very high concentrations of this compound. What could be the cause?
A4: While this compound is designed to be inactive, extremely high concentrations of any small molecule can sometimes lead to non-specific effects. This could be due to compound aggregation, disruption of cell membranes, or low-affinity interactions with other cellular components.[6] It is also crucial to ensure that the solvent (e.g., DMSO) concentration remains low and consistent across all experimental conditions, as high solvent concentrations can induce cellular effects.[8] Always include a vehicle-only control to account for any solvent-induced activity.[6]
Troubleshooting Guide
This section addresses potential issues that may arise during your experiments, leading to misinterpretation of results.
| Problem | Possible Cause | Recommended Solution |
| Unexpected activity observed with this compound. | 1. Compound purity issue: The this compound sample may be contaminated with the active (R)-enantiomer. 2. High compound concentration: Use of excessive concentrations may lead to off-target effects.[6] 3. Solvent effects: The final concentration of the vehicle (e.g., DMSO) may be too high.[8] | 1. Verify the purity of your compound with the supplier or through analytical methods like chiral chromatography. 2. Use this compound at the same concentration as the active (R)-enantiomer, ideally not exceeding 10 µM in initial screens. 3. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%.[6] |
| Precipitation observed in stock or working solutions. | 1. Low solubility: The compound's solubility limit may have been exceeded, especially when diluting a DMSO stock into an aqueous buffer.[8] 2. Improper storage: Repeated freeze-thaw cycles can affect compound stability and solubility.[9] | 1. Thaw solutions slowly and vortex gently to ensure complete dissolution.[9] If precipitation occurs in aqueous media, consider lowering the final concentration. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C in amber glass or polypropylene tubes.[9] |
| Inconsistent results between experiments. | 1. Compound degradation: The compound may be unstable in your experimental media or under certain storage conditions (e.g., exposure to light).[9] 2. Cell health variability: Differences in cell passage number, density, or overall health can affect responsiveness. | 1. Prepare fresh working solutions for each experiment from a properly stored stock.[1] Store solutions protected from light.[9] 2. Maintain consistent cell culture practices and ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the (R) and (S) enantiomers of ZINC-3573.
| Compound | Target | Assay Type | Potency (EC50/Activity) |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | 740 nM[5] |
| MRGPRX2 | FLIPR (Calcium Flux) | ~1 µM[5] | |
| This compound | MRGPRX2 | PRESTO-Tango & FLIPR | No activity below 100 µM[1][5] |
Experimental Protocols & Methodologies
Protocol 1: Mast Cell Degranulation Assay
This protocol is adapted from methodologies used to characterize MRGPRX2 agonists.
-
Cell Seeding: Seed LAD2 human mast cells at a density of 2 x 10^5 cells per well in a 96-well plate.
-
Compound Preparation: Prepare stock solutions of (R)-ZINC-3573 and this compound in DMSO (e.g., 10 mM).[5] Create a dilution series to achieve final desired concentrations.
-
Treatment: Treat the cells with varying concentrations of (R)-ZINC-3573, this compound, or a vehicle control (DMSO). Ensure the final DMSO concentration is identical in all wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 30 minutes) at 37°C.
-
Degranulation Measurement: Measure the release of a granular component, such as β-hexosaminidase, into the supernatant. The activity of this enzyme can be quantified using a colorimetric substrate.
-
Data Analysis: Compare the degranulation induced by (R)-ZINC-3573 to that of the this compound and vehicle controls. The expected outcome is dose-dependent degranulation with the (R)-enantiomer and no significant degranulation with the (S)-enantiomer.
Visualizations
Signaling Pathway of MRGPRX2 Activation
Caption: MRGPRX2 signaling cascade initiated by (R)-ZINC-3573.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for using enantiomers to validate on-target effects.
Logical Relationship of Probe Pairs
Caption: Logical use of this compound as a negative control probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. (R)-ZINC-3573 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eubopen.org [eubopen.org]
- 6. benchchem.com [benchchem.com]
- 7. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: (S)-ZINC-3573 Inactivity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to confirm the inactivity of the compound (S)-ZINC-3573 in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it expected to be inactive?
A1: this compound is the inactive enantiomer of (R)-ZINC-3573.[1] Its counterpart, (R)-ZINC-3573, is a selective and potent agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[2] Due to its stereochemistry, this compound does not effectively bind to and activate MRGPRX2, thus serving as an ideal negative control in experiments to ensure that the observed effects of the (R)-enantiomer are specifically mediated by MRGPRX2.[1]
Q2: At what concentration is this compound considered inactive?
A2: this compound has been shown to display no significant activity on MRGPRX2 at concentrations below or up to 100 μM in various functional assays.[2][1]
Q3: What are the primary assays used to confirm the inactivity of this compound?
A3: The primary assays to confirm the inactivity of this compound are functional assays that measure the activation of MRGPRX2. These include intracellular calcium release assays, mast cell degranulation assays, and PRESTO-Tango concentration response assays. In these assays, this compound should not elicit a significant response compared to the vehicle control, while its active enantiomer, (R)-ZINC-3573, should produce a robust, concentration-dependent activation.
Q4: What should I do if I observe unexpected activity with this compound?
A4: If you observe unexpected activity, it is crucial to troubleshoot your experimental setup. Potential reasons for unexpected activity could include compound impurity, incorrect compound identity, issues with the cell system, or assay artifacts. Refer to the troubleshooting guide below for a systematic approach to identifying the source of the issue.
Troubleshooting Guide: Unexpected Activity of this compound
If you observe an unexpected response in your assay when using this compound, follow these troubleshooting steps:
1. Verify Compound Integrity and Identity:
-
Source and Purity: Confirm the source and purity of your this compound. Whenever possible, use a compound from a reputable supplier with a certificate of analysis.
-
Storage: Ensure the compound has been stored correctly, typically as a dry powder or in DMSO stock solutions at -20°C or -80°C to prevent degradation.[2]
-
Identity Confirmation: If feasible, confirm the compound's identity and purity using analytical methods such as LC-MS or NMR.
2. Evaluate Assay Performance:
-
Positive and Negative Controls: Ensure your positive control ((R)-ZINC-3573) is behaving as expected, showing a potent and dose-dependent activation of MRGPRX2. Your vehicle control (e.g., DMSO) should show no activity.
-
Assay Window: Check if the assay window (the difference in signal between the positive and negative controls) is sufficient to detect a real effect.
-
Nonspecific Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence, luciferase inhibition).[3] To test for this, run the assay in a cell-free system if possible, or use an orthogonal assay with a different detection method.
3. Assess Cell Health and Target Expression:
-
Cell Viability: Perform a cytotoxicity assay to ensure that the observed effect is not due to cell death.
-
Target Expression: Verify that the cells used in the assay express functional MRGPRX2. This can be done using techniques like qPCR, Western blot, or by using a known potent agonist for MRGPRX2.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can alter cellular responses.
The following diagram illustrates a logical workflow for troubleshooting unexpected activity:
Caption: Troubleshooting workflow for unexpected this compound activity.
Experimental Protocols
Below are detailed methodologies for key experiments to confirm the inactivity of this compound.
1. Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon Gq-coupled GPCR activation.
-
Cell Line: Use a cell line endogenously expressing MRGPRX2 (e.g., LAD2 mast cells) or a recombinant cell line overexpressing MRGPRX2 (e.g., HEK293).
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound, (R)-ZINC-3573 (positive control), and vehicle (negative control, e.g., DMSO)
-
-
Procedure:
-
Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and (R)-ZINC-3573.
-
Use a fluorescent plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the compounds to the wells and immediately measure the change in fluorescence over time.
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
2. Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of β-hexosaminidase, an enzyme stored in mast cell granules, as an indicator of degranulation.
-
Cell Line: LAD2 mast cells or primary mast cells.
-
Reagents:
-
Assay buffer (e.g., Tyrode's buffer)
-
Substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
-
Procedure:
-
Wash mast cells and resuspend in assay buffer.
-
Aliquot cells into a 96-well plate.
-
Add serial dilutions of this compound, (R)-ZINC-3573, or vehicle control and incubate (e.g., 30 minutes at 37°C).
-
Pellet the cells by centrifugation.
-
Transfer the supernatant to a new plate. Lyse the remaining cells in the original plate with lysis buffer to determine the total β-hexosaminidase content.
-
Add the substrate solution to both the supernatant and the lysate plates and incubate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release.
-
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Intracellular Calcium Mobilization in MRGPRX2-expressing Cells
| Compound | Concentration (µM) | Peak Fluorescence (RFU) | Fold Change over Vehicle |
| Vehicle (DMSO) | - | 150 ± 15 | 1.0 |
| This compound | 0.1 | 155 ± 20 | 1.03 |
| 1 | 160 ± 18 | 1.07 | |
| 10 | 158 ± 22 | 1.05 | |
| 100 | 165 ± 25 | 1.10 | |
| (R)-ZINC-3573 | 0.1 | 550 ± 45 | 3.67 |
| 1 | 1200 ± 90 | 8.00 | |
| 10 | 2500 ± 210 | 16.67 | |
| 100 | 2600 ± 230 | 17.33 |
Table 2: Mast Cell Degranulation (% β-Hexosaminidase Release)
| Compound | Concentration (µM) | % Degranulation |
| Vehicle (DMSO) | - | 2.5 ± 0.5 |
| This compound | 1 | 2.8 ± 0.7 |
| 10 | 3.1 ± 0.6 | |
| 100 | 3.5 ± 0.8 | |
| (R)-ZINC-3573 | 1 | 25.6 ± 2.1 |
| 10 | 55.2 ± 4.5 | |
| 100 | 58.1 ± 4.9 |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the expected signaling of the active compound and the experimental workflow for confirming the inactivity of this compound.
Caption: Expected signaling cascade upon MRGPRX2 activation.
Caption: Workflow to confirm the inactivity of this compound.
References
(S)-ZINC-3573 lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential lot-to-lot variability issues with (S)-ZINC-3573.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is the inactive enantiomer of (R)-ZINC-3573.[1][2] Its primary role in research is to serve as a negative control alongside its active counterpart, which is a selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][3][4][5] this compound is expected to show no significant agonist activity at the MRGPRX2 receptor at concentrations up to 100 μM.[1][2][4] Therefore, it is a crucial tool for distinguishing specific receptor-mediated effects of the (R)-enantiomer from any non-specific or off-target effects.[2]
Q2: A new lot of this compound is showing unexpected activity in my assay. What could be the cause?
Unexpected activity from a new lot of a negative control compound like this compound can stem from several factors. The most common issue is contamination with the active (R)-enantiomer. Other potential causes include the presence of other impurities from the synthesis process or degradation of the compound. It is also important to rule out experimental variables such as contamination of reagents or errors in cell culture.[6][7]
Q3: How can I verify the identity and purity of my batch of this compound?
To confirm the identity and purity of your specific lot, it is advisable to perform independent analytical tests. High-Performance Liquid Chromatography (HPLC) can confirm the purity, while Mass Spectrometry (MS) can verify the molecular weight.[8] For unambiguous structural confirmation and to check for the presence of the (R)-enantiomer, chiral HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[8][9] You should also compare your results with the Certificate of Analysis (CoA) provided by the supplier.[4]
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a dry powder at -20°C. For short-term storage of a few days to weeks, it can be kept at 2-8°C.[2][3] Stock solutions are typically prepared in DMSO.[3][10] To maintain stability, it is recommended to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[6][10]
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁N₅ | [2][3] |
| Molecular Weight | 307.39 g/mol | [3][4] |
| CAS Number | 2095596-11-3 | [3][4] |
| Appearance | White to beige powder | [3] |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL) | [3] |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | [2][3] |
Table 2: Supplier Specifications and Potential Lot-to-Lot Variations
| Parameter | Typical Specification | Potential Variation to Investigate | Recommended QC Check |
| Purity (HPLC) | ≥98% | Lower than specified purity; presence of extra peaks. | HPLC Analysis |
| Identity (Mass Spec) | Matches expected molecular weight (307.4) | Presence of unexpected mass peaks. | Mass Spectrometry |
| Chiral Purity | Not always specified | Contamination with (R)-ZINC-3573. | Chiral HPLC |
| Biological Activity | No activity on MRGPRX2 below 100 µM | Agonist activity at concentrations <100 µM. | Functional Assay |
Troubleshooting Guides
Issue 1: A new batch of this compound is causing degranulation in mast cells, similar to the (R)-enantiomer.
-
Question: Why is my negative control showing positive results?
-
Answer: This strongly suggests contamination with the active (R)-ZINC-3573 enantiomer. Even a small amount of the active agonist can trigger a response in sensitive assays like mast cell degranulation.[5] Another possibility is a mislabeled vial.
-
-
Troubleshooting Workflow:
-
Confirm Identity: First, ensure the vial is correctly labeled.
-
Analytical Verification: Perform chiral HPLC to determine the enantiomeric excess and quantify the amount of (R)-ZINC-3573 present in your lot.
-
Contact Supplier: If contamination is confirmed, contact the supplier with your analytical data and the lot number to request a replacement.
-
Review Internal Handling: As a precaution, review your lab's procedures to rule out any possibility of cross-contamination of your stock solutions.
-
Issue 2: The solubility of a new lot of this compound in DMSO appears to be lower than previous lots.
-
Question: Why is my compound not dissolving properly?
-
Answer: Reduced solubility can be due to the presence of insoluble impurities or a different salt form or crystalline structure of the compound from a different synthesis route. It could also indicate degradation of the compound.
-
-
Troubleshooting Steps:
-
Visual Inspection: Check for any visual differences in the powder (e.g., color, texture) compared to previous lots.[3]
-
Gentle Warming: As per supplier recommendations, gentle warming can aid dissolution in DMSO.[3]
-
Sonication: Use a sonicator bath to assist in dissolving the compound.
-
Purity Analysis: Perform HPLC to check for the presence of impurities that might be insoluble.
-
Fresh Solvent: Ensure your DMSO is anhydrous and has been stored correctly, as absorbed water can affect solubility.
-
Mandatory Visualizations
Caption: Conceptual pathway of MRGPRX2 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound = 98 HPLC 2095596-11-3 [sigmaaldrich.com]
- 4. tocris.com [tocris.com]
- 5. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Small Molecules Analysis & QC [sigmaaldrich.com]
- 9. books.rsc.org [books.rsc.org]
- 10. eubopen.org [eubopen.org]
Validation & Comparative
A Comparative Guide to the Stereoisomers of ZINC-3573 and their Activity on MRGPRX2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of the stereoisomers of ZINC-3573, (S)-ZINC-3573 and (R)-ZINC-3573, on the Mas-related G protein-coupled receptor X2 (MRGPRX2). The data presented herein is supported by experimental evidence to aid researchers in the selection and application of these compounds for studying MRGPRX2 pharmacology.
Introduction
Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and sensory neurons that plays a crucial role in non-IgE mediated allergic and pseudo-allergic reactions, as well as in host defense and neurogenic inflammation.[1] The identification of selective ligands for MRGPRX2 is critical for elucidating its physiological and pathological functions. ZINC-3573 has emerged as a valuable chemical tool for this purpose. This guide focuses on the differential activity of its two enantiomers, (R)-ZINC-3573 and this compound.
Activity Profile Comparison
Experimental data demonstrates a significant difference in the activity of the two stereoisomers of ZINC-3573 on the MRGPRX2 receptor. (R)-ZINC-3573 is a potent and selective agonist, while this compound serves as its inactive enantiomer, making it an ideal negative control for in vitro and in cell-based assays.[2][3][4]
Quantitative Analysis of MRGPRX2 Activation
The following table summarizes the half-maximal effective concentration (EC50) values for (R)-ZINC-3573 and this compound in two different cell-based assays used to measure GPCR activation.
| Compound | Assay | EC50 | Reference |
| (R)-ZINC-3573 | PRESTO-Tango | 740 nM | [2] |
| FLIPR | 1 µM | [2] | |
| This compound | PRESTO-Tango | > 100 µM | [2] |
| FLIPR | > 100 µM | [2] |
The data clearly indicates that (R)-ZINC-3573 activates MRGPRX2 at sub-micromolar to low micromolar concentrations, whereas this compound shows negligible activity even at concentrations up to 100 µM.[2] This stereospecificity highlights the precise molecular recognition of the (R)-enantiomer by the MRGPRX2 binding pocket.
Functional Effects on Mast Cells
Activation of MRGPRX2 by agonists like (R)-ZINC-3573 triggers downstream signaling cascades in mast cells, leading to physiological responses such as intracellular calcium mobilization and degranulation.
-
(R)-ZINC-3573 : Induces intracellular calcium release and degranulation in human mast cell lines (e.g., LAD2).[5]
-
This compound : Does not induce significant calcium release or degranulation, consistent with its lack of receptor agonism.[4]
MRGPRX2 Signaling Pathway
The activation of MRGPRX2 by an agonist such as (R)-ZINC-3573 initiates a cascade of intracellular events. The receptor couples to both Gαq and Gαi proteins.[6] The Gαq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key trigger for mast cell degranulation, the process of releasing inflammatory mediators like histamine and β-hexosaminidase.[7] The Gαi pathway, on the other hand, can modulate other cellular processes.
Caption: MRGPRX2 signaling cascade upon agonist binding.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of common assays used to characterize the activity of ZINC-3573 stereoisomers on MRGPRX2.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Workflow for the calcium mobilization assay.
Protocol Outline:
-
Cell Culture: MRGPRX2-expressing cells (e.g., CHO-K1 or HEK293 stable cell lines, or LAD2 mast cells) are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.[4][8]
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-4) in a suitable buffer at 37°C.[8]
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence is recorded before the automated addition of varying concentrations of (R)-ZINC-3573 or this compound.
-
Data Acquisition: Fluorescence intensity is monitored in real-time immediately after compound addition.
-
Data Analysis: The change in fluorescence is used to calculate the response over baseline. Dose-response curves are generated to determine the EC50 values.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Caption: Workflow for the β-hexosaminidase degranulation assay.
Protocol Outline:
-
Cell Stimulation: Mast cells (e.g., LAD2) are washed and resuspended in a buffered salt solution. The cells are then stimulated with different concentrations of (R)-ZINC-3573 or this compound for a defined period (e.g., 30 minutes) at 37°C.[9][10]
-
Sample Collection: The reaction is stopped by placing the plate on ice. The cells are then pelleted by centrifugation.[10]
-
Enzymatic Reaction: A portion of the supernatant is transferred to a new plate and incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer.[9][10]
-
Measurement: The reaction is stopped, and the absorbance of the product is measured using a spectrophotometer.
-
Data Analysis: The amount of β-hexosaminidase released is calculated and expressed as a percentage of the total cellular content (determined by lysing a parallel set of unstimulated cells).
Conclusion
The stereoisomers of ZINC-3573 exhibit a clear structure-activity relationship with respect to the MRGPRX2 receptor. (R)-ZINC-3573 is a potent and selective agonist, making it a valuable tool for activating the receptor and studying its downstream effects. In contrast, this compound is inactive and serves as an essential negative control to ensure that the observed effects are specifically mediated by MRGPRX2. This enantiomeric pair provides a robust system for investigating the role of MRGPRX2 in health and disease.
References
- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 6. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. abmgood.com [abmgood.com]
- 10. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MRGPRX2 Negative Controls: (S)-ZINC-3573 and Alternatives
For researchers, scientists, and drug development professionals investigating the Mas-related G protein-coupled receptor X2 (MRGPRX2), the use of appropriate negative controls is paramount for validating specific receptor-mediated effects. This guide provides a detailed comparison of (S)-ZINC-3573 and other potential negative controls for MRGPRX2, supported by experimental data and detailed protocols.
MRGPRX2 is a receptor primarily expressed on mast cells and sensory neurons that plays a crucial role in inflammatory and pseudo-allergic reactions. Distinguishing receptor-specific effects from off-target or non-specific interactions is a critical aspect of pharmacological studies. This guide focuses on compounds that can be confidently used to establish a baseline of non-MRGPRX2-mediated activity in various assays.
Comparison of MRGPRX2 Negative Controls
This compound is the inactive enantiomer of the potent MRGPRX2 agonist, (R)-ZINC-3573. Due to its stereochemical properties, this compound exhibits negligible activity at the MRGPRX2 receptor, making it an ideal negative control. Another potential negative control is the compound C7, which is an inactive analog of the MRGPRX2 inhibitor, C9. The following table summarizes the available quantitative data for these compounds.
| Compound | Type | Assay | Activity (EC50/IC50) | Key Findings |
| This compound | Inactive Enantiomer of Agonist | PRESTO-Tango | > 100 µM | Exhibits negligible agonist activity at MRGPRX2.[1] |
| FLIPR (Calcium Mobilization) | > 100 µM | Does not induce intracellular calcium release.[1] | ||
| Mast Cell Degranulation | No significant degranulation | Fails to induce mast cell degranulation.[2] | ||
| C7 | Inactive Analog of Inhibitor | Mast Cell Degranulation | No significant inhibition | Showed no effect on degranulation induced by MRGPRX2 agonists.[3][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
PRESTO-Tango GPCR Assay
The PRESTO-Tango assay is a high-throughput screening method to measure G protein-coupled receptor (GPCR) activation by monitoring β-arrestin recruitment.
Principle: This assay utilizes a fusion protein of a GPCR of interest linked to a TEV (Tobacco Etch Virus) protease cleavage site and a transcription factor (tTA). Upon ligand binding and receptor activation, β-arrestin, fused to TEV protease, is recruited to the receptor. This brings the protease into proximity with its cleavage site, releasing the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase.
Protocol Outline:
-
Cell Culture and Transfection: HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion gene, are cultured in DMEM supplemented with 10% FBS, penicillin-streptomycin, puromycin, and hygromycin B. Cells are plated in 384-well plates.
-
GPCR Transfection: Cells are transfected with a plasmid encoding the MRGPRX2-Tango construct using a calcium phosphate precipitation method.
-
Compound Preparation and Stimulation: Test compounds, including this compound and other controls, are prepared at the desired concentrations in DMEM with 1% FBS. The compound solutions are added to the cells and incubated overnight at 37°C.
-
Luminescence Measurement: The following day, the medium is removed, and a luciferase substrate (e.g., Bright-Glo) is added to each well. After a 20-minute incubation at room temperature in the dark, luminescence is measured using a plate reader. The resulting signal is proportional to the level of β-arrestin recruitment.
FLIPR Calcium Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay is a cell-based assay used to measure changes in intracellular calcium concentration, a common downstream event of Gαq-coupled GPCR activation.
Principle: Cells expressing the GPCR of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, intracellular calcium levels rise, leading to an increase in the fluorescence intensity of the dye. The FLIPR instrument detects these changes in real-time.
Protocol Outline:
-
Cell Seeding: HEK293 cells stably expressing MRGPRX2 are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in an appropriate assay buffer for 1 hour at 37°C.
-
Compound Preparation: Test compounds are prepared in the assay buffer at concentrations typically 5-10 times the final desired concentration.
-
Fluorescence Measurement: The plate is placed in the FLIPR instrument. Baseline fluorescence is measured before the automated addition of the test compounds. Fluorescence is then monitored continuously for a set period (e.g., 2-3 minutes) to capture the calcium flux.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a marker of degranulation.
Principle: Mast cells, such as the human mast cell line LAD2, are stimulated with test compounds. The supernatant is then collected and incubated with a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide). The enzymatic reaction produces a colored product that can be quantified by measuring its absorbance.
Protocol Outline:
-
Cell Culture and Seeding: LAD2 cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Stimulation: Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer). Test compounds are added to the wells, and the plate is incubated at 37°C for 30 minutes. A positive control (e.g., compound 48/80) and a negative control (buffer only) are included. To measure total β-hexosaminidase release, a separate set of wells is treated with a lysis buffer (e.g., 0.1% Triton X-100).
-
Supernatant Collection: The plate is centrifuged to pellet the cells, and the supernatant from each well is transferred to a new plate.
-
Enzymatic Reaction: The β-hexosaminidase substrate is added to each well containing the supernatant and incubated for 1-2 hours at 37°C.
-
Absorbance Measurement: The reaction is stopped by adding a stop solution (e.g., glycine buffer, pH 10.7). The absorbance of the colored product is measured at 405 nm using a plate reader. The percentage of β-hexosaminidase release is calculated relative to the total release from the lysed cells.[5][6][7][8][9]
Visualizing Key Pathways and Workflows
To further clarify the experimental context and the biological pathways involved, the following diagrams have been generated using the DOT language.
Caption: MRGPRX2 Signaling Pathway.
Caption: Experimental Workflow for Evaluating MRGPRX2 Negative Controls.
By employing robust negative controls like this compound and adhering to detailed experimental protocols, researchers can confidently dissect the specific roles of MRGPRX2 in health and disease, paving the way for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. MRGPRX2 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. MAS-related G protein-coupled receptors X (MRGPRX): Orphan GPCRs with potential as targets for future drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
(S)-ZINC-3573: An Essential Negative Control for Reliable Investigation of MRGPRX2 Agonists
A Comparative Guide for Researchers in Drug Discovery and Development
In the study of the Mas-related G protein-coupled receptor X2 (MRGPRX2), a critical player in inflammatory and pseudo-allergic reactions, the use of precise and reliable controls is paramount to validate experimental findings. This guide provides a comprehensive comparison of the inactive enantiomer, (S)-ZINC-3573, with its active counterpart, (R)-ZINC-3573, and other common MRGPRX2 agonists. The data presented herein underscores the utility of this compound as an indispensable negative control for researchers in pharmacology and drug development.
Introduction to MRGPRX2 and the Role of Controls
MRGPRX2 is a receptor primarily expressed on mast cells and sensory neurons that is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pain, and itch.[1] It is activated by a wide range of ligands, including neuropeptides like Substance P, and various drugs, leading to mast cell degranulation and the release of inflammatory mediators.[2] Given the receptor's promiscuity, distinguishing specific MRGPRX2-mediated effects from off-target or non-specific interactions is a significant challenge. The use of a stereoisomeric negative control, a molecule that is structurally identical to an active agonist but lacks its biological activity, is a powerful tool to address this challenge.
This compound is the inactive enantiomer of (R)-ZINC-3573, a potent and selective MRGPRX2 agonist.[3][4] Due to its negligible activity at the MRGPRX2 receptor, this compound serves as an ideal negative control to ensure that the observed biological effects are indeed mediated by MRGPRX2 activation and not due to other factors.[3][4]
Comparative Analysis of MRGPRX2 Agonist Activity
The following table summarizes the potency of various MRGPRX2 agonists in activating the receptor, highlighting the clear distinction between the active (R)-ZINC-3573 and the inactive this compound.
| Compound | Agonist/Control | EC50 (Calcium Flux/Signaling) | Cell Line | Reference(s) |
| This compound | Negative Control | > 100 µM | HEK293 | [5] |
| (R)-ZINC-3573 | Agonist | 0.74 µM | HEK293 | [6][7] |
| Substance P | Agonist | 152 nM | HEK293 | [2] |
| Compound 48/80 | Agonist | ~1 µg/mL | RBL-2H3 | |
| PAMP-12 | Agonist | ~1 µM | HEK293 |
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for two key assays used to characterize MRGPRX2 activation are provided below.
Calcium Flux Assay in MRGPRX2-Expressing HEK293 Cells
This assay measures the increase in intracellular calcium concentration upon agonist stimulation, a hallmark of MRGPRX2 activation through the Gαq pathway.
Materials:
-
HEK293 cells stably expressing human MRGPRX2
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Test compounds: this compound, (R)-ZINC-3573, and other agonists
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture MRGPRX2-HEK293 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the automated injector to add the test compounds to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the EC50 values for each agonist.
β-Hexosaminidase Degranulation Assay in LAD2 Mast Cells
This assay quantifies the release of the enzyme β-hexosaminidase from mast cell granules, a direct measure of degranulation.
Materials:
-
LAD2 human mast cell line
-
StemPro-34 SFM medium supplemented with Stem Cell Factor (SCF)
-
Tyrode's buffer (or similar physiological buffer)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer
-
Stop solution (e.g., glycine buffer, pH 10.4)
-
Triton X-100 (for cell lysis to determine total β-hexosaminidase content)
-
Test compounds: this compound, (R)-ZINC-3573, and other agonists
-
96-well V-bottom and flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture: Culture LAD2 cells in StemPro-34 medium supplemented with SCF.
-
Cell Preparation: Wash the cells with Tyrode's buffer and resuspend them at a desired concentration.
-
Stimulation:
-
Aliquot the cell suspension into a 96-well V-bottom plate.
-
Add the test compounds at various concentrations.
-
Incubate at 37°C for a specified time (e.g., 30 minutes) to induce degranulation.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
-
Enzymatic Reaction:
-
In a new 96-well flat-bottom plate, add the supernatant to wells containing the pNAG substrate solution.
-
To determine the total enzyme content, lyse a separate aliquot of cells with Triton X-100 and add the lysate to the substrate solution.
-
Incubate the plate at 37°C to allow the enzymatic reaction to proceed.
-
-
Measurement and Analysis:
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
Calculate the percentage of β-hexosaminidase release relative to the total cellular content.
-
Visualizing the Role of this compound
The following diagrams, generated using Graphviz, illustrate the MRGPRX2 signaling pathway, a typical experimental workflow, and the logical relationship of using this compound as a negative control.
References
- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Detecting degranulation via hexosaminidase assay [protocols.io]
- 5. eubopen.org [eubopen.org]
- 6. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
Inactivity profile of (S)-ZINC-3573 across different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of (S)-ZINC-3573 against its active enantiomer, (R)-ZINC-3573. The data presented herein demonstrates that this compound serves as a crucial negative control for studying the selective effects of (R)-ZINC-3573 on the Mas-related G protein-coupled receptor X2 (MRGPRX2).
Introduction
This compound is the stereoisomer of (R)-ZINC-3573, a potent and selective agonist of MRGPRX2.[1][2] This receptor is primarily expressed in mast cells and sensory neurons and is implicated in inflammatory and pseudo-allergic reactions.[3] Understanding the differential activity between these two enantiomers is critical for validating MRGPRX2-specific biological effects and avoiding misinterpretation of experimental results arising from off-target activities. This guide summarizes the inactivity of this compound across various cell-based assays, providing clear evidence of its suitability as a negative control.
Comparative Activity Profile
The following tables summarize the quantitative data on the activity of this compound in comparison to (R)-ZINC-3573 across different functional assays.
Table 1: Potency in Cellular Assays
| Compound | Assay | Cell Line/System | EC50 |
| This compound | PRESTO-Tango | - | > 100 µM[3] |
| This compound | FLIPR | - | > 100 µM[3] |
| (R)-ZINC-3573 | PRESTO-Tango | - | 740 nM[3] |
| (R)-ZINC-3573 | FLIPR | - | 1 µM[3] |
Table 2: Functional Response in Mast Cells
| Compound | Assay | Cell Line | Observed Effect |
| This compound | Intracellular Calcium Release | LAD2 Mast Cells | No induction[2] |
| This compound | Degranulation | LAD2 Mast Cells | No induction[2] |
| (R)-ZINC-3573 | Intracellular Calcium Release | LAD2 Mast Cells | Induction[3][4] |
| (R)-ZINC-3573 | Degranulation | LAD2 Mast Cells | Induction[3][4] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of MRGPRX2 activated by its agonist and the typical experimental workflow for assessing compound activity.
Caption: MRGPRX2 signaling pathway upon agonist binding.
Caption: Workflow for comparing compound activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PRESTO-Tango GPCR Assay
The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Translocation-And-GO) assay is a high-throughput method to screen for GPCR activation. In this system, the C-terminus of the GPCR of interest (MRGPRX2) is fused to a transcription factor (e.g., tTA) linked by a protease cleavage site. A separate construct contains a reporter gene (e.g., luciferase) under the control of a promoter recognized by the transcription factor. Upon agonist binding and subsequent arrestin recruitment, the protease is brought to the receptor, cleaving the transcription factor, which then translocates to the nucleus and drives reporter gene expression. The activity of this compound and (R)-ZINC-3573 was evaluated across a panel of over 315 GPCRs using this method.[5]
FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay
This assay measures intracellular calcium mobilization following GPCR activation. Cells expressing MRGPRX2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist binding to the Gq-coupled MRGPRX2, phospholipase C is activated, leading to the generation of inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium. The fluorescent dye binds to the increased cytosolic calcium, resulting in an increase in fluorescence intensity, which is measured by the FLIPR instrument.
Mast Cell Degranulation (Beta-hexosaminidase Release) Assay
Mast cell activation and degranulation can be quantified by measuring the release of granule-stored enzymes, such as beta-hexosaminidase. LAD2 human mast cells are seeded in a 96-well plate and treated with the test compounds. After an incubation period, the supernatant is collected and incubated with a substrate for beta-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The enzymatic reaction is stopped, and the absorbance of the product is measured, which is proportional to the amount of enzyme released and, therefore, the extent of degranulation.
Conclusion
The data consistently demonstrates that this compound is devoid of agonist activity at the MRGPRX2 receptor at concentrations where its enantiomer, (R)-ZINC-3573, is a potent agonist.[1][2][3] This makes the (S)-/(R)-ZINC-3573 pair an ideal tool for researchers to dissect the specific biological functions of MRGPRX2, ensuring that observed effects are due to on-target receptor activation rather than non-specific compound activities.
References
(S)-ZINC-3573 is the inactive enantiomer of the potent and selective Mas-related G-protein coupled receptor X2 (MRGPRX2) agonist, (R)-ZINC-3573. This stereochemical difference plays a critical role in its biological activity, rendering this compound largely inert at MRGPRX2. This guide provides a comparative analysis of this compound and its active counterpart, supported by experimental data, to illustrate the high stereoselectivity of the MRGPRX2 binding pocket and the exceptional selectivity of the (R)-enantiomer.
Stereoselectivity and Receptor Binding
The biological activity of ZINC-3573 is highly dependent on its stereochemistry. The (R)-enantiomer, (R)-ZINC-3573, is a potent agonist of MRGPRX2, with an effective concentration for 50% response (EC50) in the sub-micromolar range.[1][2] In stark contrast, this compound shows no significant activity at MRGPRX2, even at concentrations up to 100 μM.[3] This significant difference in potency underscores the specific conformational requirements of the MRGPRX2 binding site.
While direct binding studies for this compound across a wide range of Mas-related G-protein coupled receptors (MRGPRs) are not extensively documented, the high selectivity of its active enantiomer, (R)-ZINC-3573, provides strong evidence for the lack of off-target binding of the (S)-form. (R)-ZINC-3573 has been screened against a panel of over 350 G-protein coupled receptors (GPCRs), including other MRGPRs like MRGPRX1, and has demonstrated remarkable selectivity for MRGPRX2.[1][2] Given that this compound is the inactive stereoisomer, it is highly improbable that it would exhibit significant binding to other MRGPRs where the active form shows none.
Comparative Biological Activity
The differential effects of the two enantiomers have been demonstrated in functional assays that measure downstream signaling events following receptor activation.
| Compound | Target Receptor | Assay Type | Result (EC50/Activity) |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | 0.74 µM[1][2] |
| MRGPRX2 | FLIPR (Calcium Flux) | ~1 µM[4] | |
| >350 other GPCRs | PRESTO-Tango | Minimal to no activity at 10 µM[5] | |
| 97 Kinases | KINOMEscan | No significant inhibition[4] | |
| This compound | MRGPRX2 | PRESTO-Tango / FLIPR | No activity below 100 µM[3] |
Table 1: Comparative Biological Activity of (R)- and this compound. This table summarizes the effective concentrations (EC50) and overall activity of the two enantiomers at MRGPRX2 and other receptors, highlighting the inactivity of the (S)-form.
Experimental Protocols
The data presented above were generated using established in vitro pharmacological assays. Below are generalized methodologies for the key experiments cited.
PRESTO-Tango GPCR Assay
This assay is a high-throughput method to screen for GPCR ligands. It utilizes a transcription-based reporting system that is linked to β-arrestin recruitment upon GPCR activation.
-
Cell Culture: HTLA cells, which are HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein, are used. These cells are transiently transfected with the GPCR of interest (e.g., MRGPRX2).
-
Compound Treatment: Transfected cells are seeded into multi-well plates and incubated with varying concentrations of the test compound (e.g., (R)-ZINC-3573 or this compound).
-
Signal Detection: Following incubation, a luciferase substrate is added, and the resulting luminescence is measured. An increase in luminescence indicates receptor activation.
-
Data Analysis: The luminescence data is normalized and plotted against the compound concentration to determine the EC50 value.
FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, a common downstream signaling event for Gq-coupled GPCRs like MRGPRX2.
-
Cell Preparation: Cells endogenously or recombinantly expressing the target receptor (e.g., LAD2 mast cells or HEK293 cells expressing MRGPRX2) are plated in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a FLIPR instrument, and baseline fluorescence is measured. The test compound is then added to the wells.
-
Signal Measurement: Changes in fluorescence intensity are monitored in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to calculate the EC50.
Signaling Pathway and Experimental Workflow
The activation of MRGPRX2 by an agonist like (R)-ZINC-3573 initiates a signaling cascade that leads to cellular responses such as mast cell degranulation. This compound, being inactive, does not trigger this pathway.
References
- 1. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eubopen.org [eubopen.org]
- 5. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
(S)-ZINC-3573: A Comparative Analysis of Cross-Reactivity with G-Protein Coupled Receptors
(S)-ZINC-3573 is the inactive enantiomer of the selective Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist, (R)-ZINC-3573. It serves as a crucial negative control in experimental settings to differentiate specific receptor-mediated effects from non-specific interactions. This guide provides a comparative overview of the cross-reactivity profile of this compound and its active counterpart, highlighting the high selectivity of the active probe and the inert nature of the (S)-enantiomer.
Understanding the Stereochemistry and Activity
This compound and (R)-ZINC-3573 are stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. This difference in three-dimensional structure is critical for their interaction with the MRGPRX2 receptor. While (R)-ZINC-3573 is a potent and selective agonist of MRGPRX2, this compound exhibits negligible activity at this receptor, even at high concentrations.[1][2] This makes the pair an ideal tool for researchers to validate that the observed biological effects are indeed due to the specific activation of MRGPRX2 by the (R)-enantiomer.
Cross-Reactivity Profile of (R)-ZINC-3573
Extensive screening of (R)-ZINC-3573 has demonstrated its high selectivity for MRGPRX2. In a comprehensive study, the compound was tested against a panel of 315 other G-protein coupled receptors and showed minimal to no agonist activity at a concentration of 10 µM.[3] This indicates a very low potential for off-target effects mediated by other GPCRs. Furthermore, its activity against a panel of 97 representative kinases was also found to be insignificant.[3]
Comparative Activity Data
The following table summarizes the comparative activity of this compound and (R)-ZINC-3573, emphasizing the selectivity of the active compound and the inactivity of the control.
| Compound | Target Receptor | Potency (EC50) | Cross-Reactivity (vs. 315 GPCRs) | Reference |
| (R)-ZINC-3573 | MRGPRX2 | 740 nM | No significant off-target activity observed | [3][4] |
| This compound | MRGPRX2 | > 100 µM | No significant off-target activity observed | [2][4] |
Experimental Methodologies
The determination of GPCR cross-reactivity for the ZINC-3573 enantiomers involved robust and widely accepted experimental protocols.
PRESTO-Tango GPCRome Screening
The primary method used to assess the selectivity of (R)-ZINC-3573 was the PRESTO-Tango assay.[3][4] This is a high-throughput screening platform that measures ligand-induced receptor activation for a large number of GPCRs in parallel.
Experimental Workflow:
Caption: Workflow of the PRESTO-Tango GPCRome screening assay.
In this assay, HTLA cells are transiently transfected with plasmids encoding one of 315 different GPCRs fused to a TEV protease cleavage site and a transcription factor. Upon ligand binding and receptor activation, the transcription factor is released and translocates to the nucleus, driving the expression of a luciferase reporter gene. The luminescence signal is then quantified as a measure of receptor activation.
Cellular Functional Assays
To confirm the biological activity of (R)-ZINC-3573 and the inactivity of this compound on the target receptor, functional assays were performed in a human mast cell line (LAD2), which endogenously expresses MRGPRX2.[3][4]
Signaling Pathway:
Caption: Signaling pathway of MRGPRX2 activation by (R)-ZINC-3573.
-
Calcium Mobilization Assay: Changes in intracellular calcium levels upon compound treatment were measured using a fluorescent calcium indicator (e.g., Fluo-4) and a fluorescence imaging plate reader (FLIPR). (R)-ZINC-3573 induced a robust increase in intracellular calcium, while this compound did not elicit a response.[4]
-
Degranulation Assay: Mast cell degranulation was quantified by measuring the release of β-hexosaminidase, an enzyme stored in mast cell granules. Treatment with (R)-ZINC-3573 led to significant degranulation, whereas this compound had no effect.[3]
Conclusion
References
Validating On-Target Activity of (R)-ZINC-3573 with its Inactive Enantiomer, (S)-ZINC-3573
In drug discovery and chemical biology, confirming that the biological effects of a compound are due to its interaction with the intended target is a critical step. The use of stereoisomers, particularly enantiomers that exhibit differential activity, provides a robust method for such validation. This guide compares the on-target activity of (R)-ZINC-3573, a selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2), with its inactive (S)-enantiomer, (S)-ZINC-3573, to confirm that the observed cellular effects are mediated through this specific receptor.[1][2]
(R)-ZINC-3573 has been identified as a potent and selective agonist for MRGPRX2, a receptor implicated in neurogenic inflammation, pain, and itch.[3][4] Conversely, its mirror image, this compound, shows no significant activity at this receptor at concentrations up to 100 µM, making it an ideal negative control.[1][5] By comparing the effects of these two enantiomers in cellular assays, researchers can confidently attribute the activity of the (R)-enantiomer to its interaction with MRGPRX2.
Comparative Biological Activity
The following table summarizes the key quantitative data comparing the activity of (R)-ZINC-3573 and this compound on their intended target, MRGPRX2.
| Parameter | (R)-ZINC-3573 | This compound | Reference |
| Target | MRGPRX2 Agonist | Inactive on MRGPRX2 | [1][6] |
| EC50 (PRESTO-Tango Assay) | 740 nM | > 100 µM | [3] |
| EC50 (FLIPR Assay) | 1 µM | > 100 µM | [3] |
| Cellular Response | Induces intracellular calcium release and mast cell degranulation | No significant induction of calcium release or degranulation | [5][6][7] |
Experimental Protocols
To differentiate the on-target activity of (R)-ZINC-3573 from potential off-target effects, a series of well-defined cellular assays are employed. The use of this compound as a negative control is integral to these protocols.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a key downstream signaling event following the activation of Gq-coupled GPCRs like MRGPRX2.
Protocol:
-
Cell Culture: Human mast cell lines (e.g., LAD2) or other cells endogenously or exogenously expressing MRGPRX2 are cultured under standard conditions.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of (R)-ZINC-3573 and this compound in an appropriate assay buffer. A typical concentration range for (R)-ZINC-3573 would be from 1 nM to 100 µM, while this compound can be tested at a high concentration (e.g., 100 µM) to confirm its inactivity.
-
Assay Execution: The loaded cells are treated with the different concentrations of the compounds.
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader or a fluorometer.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value for (R)-ZINC-3573. The response to this compound is compared to the vehicle control to confirm its lack of activity.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of β-hexosaminidase, an enzyme stored in mast cell granules, as a measure of degranulation upon MRGPRX2 activation.
Protocol:
-
Cell Culture: LAD2 mast cells are cultured as described above.
-
Cell Stimulation: Cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer). They are then incubated with various concentrations of (R)-ZINC-3573 and a high concentration of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
Sample Collection: After incubation, the cells are centrifuged, and the supernatant is collected. The cell pellet is lysed to determine the total β-hexosaminidase content.
-
Enzymatic Assay: The β-hexosaminidase activity in the supernatant and the cell lysate is measured by incubating with a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance of the product at 405 nm.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated as the ratio of the activity in the supernatant to the total activity (supernatant + lysate). A dose-response curve is generated for (R)-ZINC-3573 to determine its EC50 for degranulation. The lack of significant release with this compound confirms the on-target nature of the active enantiomer.
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the logical workflow for confirming on-target activity and the signaling pathway initiated by (R)-ZINC-3573.
Caption: Workflow for on-target activity confirmation.
Caption: Signaling of (R)-ZINC-3573 via MRGPRX2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-ZINC-3573 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. eubopen.org [eubopen.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
A Comparative Analysis of (S)-ZINC-3573 and Other Inactive Enantiomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The principle of chirality is a cornerstone of modern pharmacology. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different physiological effects. One enantiomer may be therapeutically active, while the other can be less active, inactive, or even contribute to adverse effects. This guide provides a comparative analysis of (S)-ZINC-3573, the inactive enantiomer of the Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist (R)-ZINC-3573, alongside other notable examples of enantiomeric pairs with differential activity. Understanding these differences is crucial for the development of safer and more effective drugs.
Data Presentation: Quantitative Comparison of Enantiomeric Pairs
The following table summarizes the differential activity of this compound and other selected enantiomeric pairs, highlighting the disparity in their biological effects.
| Chiral Drug | Active Enantiomer | Inactive/Less Active Enantiomer | Target/Mechanism of Action | Key Quantitative Data |
| ZINC-3573 | (R)-ZINC-3573 | This compound | MRGPRX2 Agonist | (R)-enantiomer: EC50 = 0.74 µM for MRGPRX2 activation.[1] (S)-enantiomer: No significant activity at concentrations up to 100 µM. |
| Thalidomide | (R)-Thalidomide | (S)-Thalidomide | Sedative, Teratogen | (R)-enantiomer: Primarily responsible for sedative effects. (S)-enantiomer: Associated with teratogenic effects.[2][3][4][5] Note: In vivo racemization occurs.[3][6] |
| Omeprazole | (S)-Omeprazole (Esomeprazole) | (R)-Omeprazole | Proton Pump Inhibitor | (S)-enantiomer: Slower metabolism by CYP2C19, leading to higher plasma concentrations and greater acid suppression compared to the racemate at equivalent doses.[7][8][9][10][11] |
| Citalopram | (S)-Citalopram (Escitalopram) | (R)-Citalopram | Selective Serotonin Reuptake Inhibitor (SSRI) | (S)-enantiomer: Primarily responsible for the antidepressant effect. It is 30 to 40 times more potent than the (R)-enantiomer at inhibiting serotonin reuptake.[12][13] (R)-enantiomer: May interfere with the binding of the (S)-enantiomer to the serotonin transporter.[12][14] |
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of enantiomeric activity. Below are protocols for key experiments cited in the context of (R/S)-ZINC-3573.
Intracellular Calcium Release Assay
This assay measures the ability of a compound to trigger an increase in intracellular calcium, a common downstream event of G-protein coupled receptor (GPCR) activation.
1. Cell Culture and Plating:
-
Human mast cell lines (e.g., LAD2) or HEK293 cells stably expressing MRGPRX2 are cultured in appropriate media.
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to 80-100% confluency.
2. Dye Loading:
-
The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A loading solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 2-5 µM), is added to the cells.[15][16][17] Pluronic F-127 may be included to aid dye dispersal.
-
Cells are incubated for 30-60 minutes at 37°C to allow for dye uptake.[15]
3. Compound Addition and Signal Detection:
-
After incubation, the dye-loading solution is removed, and cells are washed again.
-
The enantiomers ((R)-ZINC-3573 and this compound) at various concentrations are added to the wells.
-
Fluorescence intensity is measured immediately using a fluorescence microplate reader or a fluorescence microscope with appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~515 nm emission for Fluo-4).[15]
-
The change in fluorescence intensity over time reflects the increase in intracellular calcium concentration.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of granular contents, such as the enzyme β-hexosaminidase, from mast cells upon activation.
1. Cell Culture and Sensitization (if applicable):
-
Human mast cell lines (e.g., LAD2) are cultured as described above.[1]
-
For IgE-mediated degranulation controls, cells can be sensitized with IgE overnight.
2. Stimulation:
-
Cells are washed and resuspended in a buffered solution.
-
The cells are then stimulated with different concentrations of the enantiomers for a defined period (e.g., 30 minutes) at 37°C.[18]
3. Sample Collection:
-
The reaction is stopped by placing the plate on ice.
-
The plate is centrifuged to pellet the cells.
-
The supernatant, containing the released β-hexosaminidase, is carefully collected.
4. Enzyme Activity Measurement:
-
A substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) is prepared in a citrate buffer.[18][19]
-
The collected supernatant is added to the substrate solution in a new 96-well plate.
-
The enzymatic reaction is stopped by adding a high pH buffer (e.g., glycine buffer).
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.
-
The percentage of degranulation is calculated by comparing the absorbance of the sample to that of a total cell lysate (representing 100% release).
Mandatory Visualizations
The following diagrams illustrate key concepts related to the activity of (R)-ZINC-3573 and the experimental workflow for assessing mast cell degranulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape | OpenOChem Learn [learn.openochem.org]
- 3. Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optical Isomerism [chm.bris.ac.uk]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Thalidomide - Wikipedia [en.wikipedia.org]
- 7. journals.plos.org [journals.plos.org]
- 8. Omeprazole - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differential effects of omeprazole and lansoprazole enantiomers on aryl hydrocarbon receptor in human hepatocytes and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative efficacy of esomeprazole and omeprazole: Racemate to single enantiomer switch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Escitalopram and citalopram: the unexpected role of the R-enantiomer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Escitalopram – Chiralpedia [chiralpedia.com]
- 14. researchgate.net [researchgate.net]
- 15. hellobio.com [hellobio.com]
- 16. abcam.com [abcam.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abmgood.com [abmgood.com]
Establishing a Baseline in Functional Assays: The Role of (S)-ZINC-3573 as a Negative Control
In the realm of drug discovery and chemical biology, the validation of a compound's specific biological activity is paramount. This requires distinguishing the true effects mediated by the target of interest from non-specific or off-target interactions. The use of a stereoisomeric negative control is a powerful tool in this endeavor. This guide focuses on the application of (S)-ZINC-3573 as an essential baseline control in functional assays targeting the Mas-related G protein-coupled receptor X2 (MRGPRX2).
This compound is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist of MRGPRX2.[1][2] Due to its stereochemical properties, this compound exhibits negligible activity at the MRGPRX2 receptor, even at high concentrations.[2][3] This characteristic makes it an ideal negative control to establish a baseline for non-specific effects in various functional assays, thereby ensuring that the observed activity of its (R)-enantiomer is genuinely due to its interaction with MRGPRX2.
Comparison of this compound and (R)-ZINC-3573 Activity
The primary utility of this compound is demonstrated by its lack of efficacy in functional assays where (R)-ZINC-3573 shows potent activity. The following table summarizes the comparative performance of these two enantiomers in key cellular assays.
| Functional Assay | (R)-ZINC-3573 (Active Agonist) | This compound (Negative Control) | Reference |
| MRGPRX2 Activation (PRESTO-Tango Assay) | EC50 = 740 nM | EC50 > 100 µM | [3] |
| Intracellular Calcium Release (FLIPR Assay) | EC50 = 1 µM | EC50 > 100 µM | [3] |
| Mast Cell Degranulation (LAD2 cells) | Induces degranulation | No significant degranulation | [2][4] |
| Off-Target GPCR Activity | No significant activity on 315 other GPCRs | No detectable off-target activity | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments cited in this guide.
PRESTO-Tango GPCR Assay
This assay measures G-protein-coupled receptor (GPCR) activation by monitoring the recruitment of β-arrestin to the receptor.
-
Cell Culture and Transfection: HEK293 cells are co-transfected with a plasmid encoding the MRGPRX2 receptor fused to a transcription factor (e.g., tTA) and a reporter plasmid containing a protease cleavage site and a reporter gene (e.g., luciferase) under the control of a specific promoter.
-
Compound Treatment: Transfected cells are seeded in 96- or 384-well plates. The following day, cells are treated with serial dilutions of (R)-ZINC-3573 or this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for a sufficient period (e.g., 12-24 hours) to allow for receptor activation, β-arrestin recruitment, protease cleavage, and reporter gene expression.
-
Signal Detection: A substrate for the reporter enzyme (e.g., luciferin for luciferase) is added, and the resulting luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal is normalized to the vehicle control. The concentration-response curves are plotted, and the EC50 values are calculated using a non-linear regression model.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration upon GPCR activation, a common downstream signaling event for Gq-coupled receptors like MRGPRX2.
-
Cell Preparation: HEK293 cells stably expressing MRGPRX2 or a relevant cell line endogenously expressing the receptor (e.g., LAD2 mast cells) are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time (e.g., 30-60 minutes) at 37°C.
-
Compound Addition: The plate is placed in a Functional Drug Screening System (FLIPR). Baseline fluorescence is measured before the automated addition of (R)-ZINC-3573 or this compound at various concentrations.
-
Fluorescence Measurement: Changes in fluorescence intensity are monitored in real-time immediately after compound addition.
-
Data Analysis: The peak fluorescence signal is normalized to the baseline. Concentration-response curves are generated to determine EC50 values.
Mast Cell Degranulation Assay
This assay quantifies the release of granular contents (e.g., β-hexosaminidase) from mast cells upon activation.
-
Cell Culture: LAD2 mast cells are cultured in the appropriate medium.
-
Compound Stimulation: Cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer). They are then stimulated with (R)-ZINC-3573, this compound, or a positive control (e.g., substance P) for a defined period (e.g., 30 minutes) at 37°C.
-
Supernatant Collection: The cells are centrifuged, and the supernatant is collected.
-
Enzyme Activity Measurement: The activity of a released granular enzyme, such as β-hexosaminidase, is measured in the supernatant using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The absorbance is read using a spectrophotometer.
-
Data Analysis: The amount of enzyme released is expressed as a percentage of the total cellular enzyme content (determined by lysing an equal number of unstimulated cells).
Visualizing the Role of this compound
The following diagrams illustrate the signaling pathway, the experimental workflow for establishing a baseline, and the logical relationship in comparing the active compound with its negative control.
References
Safety Operating Guide
Proper Disposal of (S)-ZINC-3573: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for (S)-ZINC-3573, ensuring the safety of laboratory personnel and the protection of the environment.
It is crucial to note that despite its name, this compound is a nitrogen-containing organic compound and does not contain zinc. The "ZINC" designation refers to its listing in the ZINC database, a repository of commercially available compounds for screening. Therefore, its disposal should follow protocols for organic chemical waste, not those for heavy metals.
Compound Identification and Hazard Profile
This compound is the inactive enantiomer of (R)-ZINC-3573, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] It is primarily used as a negative control in research settings.[1][2]
| Property | Value | Reference |
| Chemical Formula | C18H21N5 | [1] |
| Molecular Weight | 307.39 g/mol | [3] |
| Appearance | White to beige powder | [3] |
| Known Hazards | Skin Irritant (H315), Combustible Solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage Temperature | 2-8°C | [3] |
Step-by-Step Disposal Procedures
The following procedures provide a general framework for the safe disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Safety goggles
-
Lab coat
-
Nitrile gloves
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Solid Waste:
-
Collect unused or surplus this compound powder in a designated, clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be disposed of in this container.
-
The container must be sealed to prevent the release of dust.
-
-
Liquid Waste:
-
Solutions of this compound, typically in DMSO, should be collected in a separate, sealed, and clearly labeled hazardous waste container for organic solvent waste.
-
Do not mix with aqueous or other incompatible waste streams.
-
Labeling and Storage
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The primary hazard(s): "Combustible Solid," "Skin Irritant"
-
The date the waste was first added to the container.
Store waste containers in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials.
Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound in the regular trash or down the drain.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (S)-ZINC-3573
(S)-ZINC-3573 , the inactive enantiomer of the MRGPRX2 agonist probe (R)-ZINC-3573, serves as a crucial negative control in pharmacological research.[1][2] While it is shipped as a non-hazardous chemical and exhibits negligible biological activity compared to its active counterpart, adherence to proper laboratory safety protocols is paramount to ensure the well-being of researchers and the integrity of experimental outcomes.[1][3] This guide provides essential, immediate safety and logistical information for handling this compound.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. Check for and replace any gloves that are punctured or torn. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Body Protection | Laboratory Coat | A standard, properly fitting lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Not generally required | As a solid powder, respiratory protection is not typically necessary if handled in a well-ventilated area. If there is a risk of aerosolization, a dust mask or respirator may be considered. |
Handling and Storage
Proper handling and storage are critical for maintaining the stability and integrity of this compound.
-
Handling:
-
Storage:
Experimental Workflow and Disposal
The following diagram outlines the standard workflow for the safe handling and disposal of this compound in a research setting.
Disposal Plan:
All waste generated from the handling of this compound, including unused material, solutions, and contaminated consumables, should be disposed of in accordance with institutional and local regulations for chemical waste. Collect liquid waste in a designated, properly labeled hazardous waste container. Solid waste, such as contaminated pipette tips and tubes, should be collected in a separate, clearly marked solid waste container.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
